6-Chloro-1-hexanol-d6
Description
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Properties
Molecular Formula |
C6H13ClO |
|---|---|
Molecular Weight |
142.65 g/mol |
IUPAC Name |
6-chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i1D2,2D2,3D2 |
InChI Key |
JNTPTNNCGDAGEJ-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C([2H])(CCO)C([2H])([2H])C([2H])([2H])CCl |
Canonical SMILES |
C(CCCCl)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-1-hexanol-d6: Chemical Properties, Structure, and Applications in Research
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 6-Chloro-1-hexanol-d6, a deuterated analog of 6-Chloro-1-hexanol. This document is intended for researchers, scientists, and professionals in the fields of drug development, pharmacokinetics, and analytical chemistry who utilize isotopically labeled compounds.
Core Chemical Properties
This compound is a stable, isotopically labeled form of 6-Chloro-1-hexanol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analyses. Below is a summary of its key chemical properties, alongside its non-deuterated counterpart for comparison.
| Property | This compound | 6-Chloro-1-hexanol |
| CAS Number | 1219794-83-8[1] | 2009-83-8 |
| Molecular Formula | C₆H₇D₆ClO[2] | C₆H₁₃ClO[3] |
| Molecular Weight | 142.66 g/mol [2] | 136.62 g/mol [3] |
| Appearance | Liquid | Clear, colorless to pale yellow liquid[4] |
| Boiling Point | 212.8 °C at 760 mmHg | 108-112 °C at 14 mmHg |
| Density | 1.0±0.1 g/cm³ | ~1.024 g/mL at 25 °C |
Chemical Structure
The molecular structure of this compound consists of a six-carbon chain with a chlorine atom at one terminus and a hydroxyl group at the other. The deuterium atoms are typically located on the carbon atoms adjacent to the chloro and hydroxyl groups, providing stability against back-exchange.
Figure 1: Chemical structure of this compound.
Experimental Protocols: Synthesis
While specific synthesis protocols for this compound are not widely published, a common method for the synthesis of the non-deuterated analog involves the reaction of 1,6-hexanediol with a chlorinating agent.[5] A similar approach can be employed for the deuterated version by utilizing a deuterated 1,6-hexanediol precursor. A representative protocol for the synthesis of the non-deuterated form is detailed below.
Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol
This protocol is adapted from established methods of converting diols to chloroalcohols.
Materials:
-
1,6-Hexanediol
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Distilling flasks (1 L and 500 mL)
-
Reflux condenser
-
Heating mantles or oil baths
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L distilling flask, combine 1,6-hexanediol, concentrated hydrochloric acid, water, and toluene. In a separate 500 mL distilling flask, place toluene and boiling chips. Assemble the flasks in a continuous extraction-distillation apparatus.
-
Reaction: Heat the reaction flask to approximately 95°C and the toluene flask to 160-165°C. The toluene will cycle through the reaction mixture, extracting the product as it forms. Continue this process for several hours.
-
Extraction: After the reaction is complete, cool the apparatus. Separate the organic layer containing the product. Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 6-Chloro-1-hexanol.
Note on Deuterated Synthesis: To synthesize this compound, the starting material would be a deuterated form of 1,6-hexanediol, such as 1,1,2,2,3,3-hexadeuterio-1,6-hexanediol. The remainder of the procedure would be analogous.
Applications in Drug Development and Research
The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies.[1][6] Deuterated compounds are ideal for this purpose as they co-elute with the non-deuterated analyte during chromatographic separation but are distinguishable by mass spectrometry due to their mass difference. This allows for accurate quantification of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.
The general workflow for using this compound as an internal standard is as follows:
Figure 2: Generalized experimental workflow for the use of this compound as an internal standard.
The use of stable isotope-labeled internal standards like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of bioanalytical methods. This is a fundamental practice in regulated drug development studies submitted to agencies such as the FDA. The impact of deuterium substitution on the pharmacokinetic and metabolic profiles of drugs is an area of active research.[1][6]
References
- 1. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Cas 2009-83-8,6-Chlorohexanol | lookchem [lookchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 6-Chloro-1-hexanol-d6: Physical Characteristics and Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics, and available data for 6-Chloro-1-hexanol-d6. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterium-labeled compounds as internal standards in quantitative analysis.
Introduction
This compound is the deuterium-labeled form of 6-Chloro-1-hexanol. In this molecule, six hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative assays. The near-identical chemical and physical properties to its non-deuterated analog ensure similar behavior during sample preparation and chromatographic separation, while the mass difference allows for distinct detection.
Stable isotope-labeled internal standards are crucial in modern bioanalysis to correct for variability in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of quantitative methods.
Physical and Chemical Data
The physical and chemical properties of this compound are primarily derived from its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.
Quantitative Data Summary
| Property | This compound | 6-Chloro-1-hexanol |
| CAS Number | 1219794-83-8[1] | 2009-83-8[1] |
| Molecular Formula | C₆H₇D₆ClO | C₆H₁₃ClO[1] |
| Molecular Weight | 142.66 g/mol | 136.62 g/mol [1] |
| Appearance | Liquid | Clear, colorless to pale yellow liquid |
| Boiling Point | 212.8 °C (at 760 mmHg) | 212.8 °C (at 760 mmHg)[1], 108-112 °C (at 14 mmHg)[2] |
| Density | ~1.0 g/cm³[1] | 1.024 g/mL (at 25 °C)[2] |
| Refractive Index (n20/D) | ~1.444 | 1.456[2] |
| Flash Point | 98.9 °C[1] | 99 °C (closed cup)[2] |
| LogP | 1.62 | 1.778 |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of the d6 analog would show a significant reduction in signal intensity in the regions corresponding to the deuterated positions.
-
¹³C NMR: The carbon signals for the deuterated carbons would exhibit splitting due to coupling with deuterium.
-
Mass Spectrometry: The molecular ion peak would be shifted to a higher m/z value corresponding to the increased mass due to the six deuterium atoms.
-
Infrared (IR) Spectroscopy: The C-H stretching vibrations (typically around 2850-3000 cm⁻¹) would be replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹).
Experimental Protocols
Exemplary Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible approach would involve the deuteration of a suitable precursor, such as 1,6-hexanediol, followed by chlorination. Below is a conceptual experimental protocol based on general methods for deuteration and the known synthesis of the non-deuterated analog.
Step 1: Deuteration of 1,6-Hexanediol (Conceptual)
A common method for introducing deuterium is through catalytic H-D exchange using a deuterium source like D₂O.
-
Materials: 1,6-hexanediol, Deuterium oxide (D₂O), Palladium on carbon (Pd/C) catalyst, Aluminum powder.
-
Procedure:
-
In a reaction vessel, combine 1,6-hexanediol, D₂O, and a catalytic amount of Pd/C.
-
Add aluminum powder to generate D₂ gas in situ.
-
The reaction mixture is heated and stirred under an inert atmosphere for a sufficient time to allow for H-D exchange at the desired positions.
-
The reaction progress is monitored by techniques like NMR or mass spectrometry to confirm the incorporation of deuterium.
-
Upon completion, the catalyst is filtered off, and the deuterated 1,6-hexanediol-d6 is isolated and purified.
-
Step 2: Chlorination of 1,6-Hexanediol-d6
This step is adapted from a known procedure for the synthesis of 6-Chloro-1-hexanol.
-
Materials: 1,6-hexanediol-d6, Concentrated hydrochloric acid, Toluene.
-
Procedure:
-
The deuterated diol is reacted with concentrated hydrochloric acid. Toluene can be used as a co-solvent to facilitate the reaction and separation.
-
The reaction mixture is heated to drive the selective monochlorination.
-
The organic layer containing the product is separated from the aqueous layer.
-
The crude this compound is then purified by distillation under reduced pressure.
-
General Protocol for Use as an Internal Standard in LC-MS/MS
This compound is primarily used as an internal standard in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Objective: To accurately quantify the concentration of 6-Chloro-1-hexanol in a biological matrix (e.g., plasma, urine).
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration.
-
Sample Preparation:
-
To a known volume of the biological sample, add a precise volume of the this compound internal standard solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components. The deuterated internal standard will co-elute with the non-deuterated analyte.
-
In the mass spectrometer, set up multiple reaction monitoring (MRM) transitions for both the analyte (6-Chloro-1-hexanol) and the internal standard (this compound).
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
The concentration of the analyte in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
-
Mandatory Visualizations
Caption: Exemplary two-step synthesis workflow for this compound.
Caption: Workflow for using this compound as an internal standard.
Safety Information
The safety profile of this compound is expected to be similar to its non-deuterated analog. 6-Chloro-1-hexanol is classified as harmful in contact with skin and if inhaled. It causes skin and serious eye irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable tool for researchers and scientists engaged in quantitative analysis, particularly in the field of drug development and metabolism studies. Its properties as a stable isotope-labeled internal standard allow for highly accurate and precise measurements. This guide provides a foundational understanding of its physical characteristics, a conceptual framework for its synthesis and application, and essential safety information to ensure its proper handling and use in a laboratory setting.
References
The Role of 6-Chloro-1-hexanol-d6 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 6-Chloro-1-hexanol-d6 and its derivatives in scientific research. Primarily, this deuterated compound serves as a crucial intermediate in the synthesis of stable isotope-labeled internal standards, which are indispensable for quantitative bioanalytical studies. The most prominent application is in the therapeutic drug monitoring (TDM) of the alkylating agent busulfan, a critical component of conditioning regimens for hematopoietic stem cell transplantation (HSCT).[1][2][3][4]
Core Application: An Internal Standard for Busulfan Quantification
Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry.[5][6] By incorporating deuterium atoms, an internal standard can be synthesized that is chemically identical to the analyte of interest but has a different mass. This allows for the precise and accurate quantification of the analyte, as the internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.[2]
While direct research applications of this compound are not extensively documented, its structural relevance points to its use as a precursor for synthesizing deuterated busulfan (busulfan-d8). Busulfan is 1,4-butanediol dimethanesulfonate, and a deuterated version can be synthesized from a deuterated butane-1,4-diol core. This compound provides a deuterated hexanol backbone that can be chemically modified to create such deuterated analogues for use as internal standards.
The primary focus of this guide is therefore on the application of the end-product, deuterated busulfan (busulfan-d8), as an internal standard in the quantification of busulfan in biological matrices, predominantly human plasma.[1][2][3][4]
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for busulfan quantification using a deuterated internal standard. These parameters highlight the performance and robustness of the analytical methods.
Table 1: Linearity and Sensitivity of Busulfan Quantification Methods
| Study/Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Method A[2] | 30 - 5000 | 30 |
| Method B[1] | 125 - 2000 | 125 |
| Method C[7] | 25 - 5000 | 25 |
Table 2: Accuracy and Precision of Busulfan Quantification Methods
| Study/Method Reference | Quality Control (QC) Levels (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (% Bias) |
| Method A[2] | 90, 1500, 4000 | < 7.2% | < 7.2% | Within 85-115% |
| Method B[1] | Not Specified | Not Specified | Not Specified | Not Specified |
| Method C[7] | 50, 750, 1500, 3500 | Not Specified | Not Specified | Recovery: 85.1-106.1% |
Table 3: Recovery and Matrix Effect in Busulfan Quantification
| Study/Method Reference | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Method A[2] | IS-normalized: 92.9% - 100.2% | Not explicitly stated, but no significant matrix effect observed |
| Method B[1] | Not Specified | No significant matrix effect observed |
| Method C[7] | 85.1 - 106.1% | Matrix Factor Range (ISTD corrected): 0.95 - 1.02 |
Experimental Protocols: Methodology for Busulfan Quantification
The following are detailed experimental protocols derived from published research for the quantification of busulfan in human plasma using a deuterated internal standard.
Protocol 1: Rapid Protein Precipitation Method[2]
-
Preparation of Standards and Internal Standard Solution:
-
Prepare separate stock solutions of busulfan and busulfan-d8 (internal standard, IS) in acetonitrile (ACN) at a concentration of 500 mg/L. Store at -20°C.
-
Prepare calibration standards with concentrations ranging from 0.03 to 5 mg/L of busulfan in blank human plasma.
-
Prepare quality control (QC) samples at four different concentrations in blank human plasma.
-
Prepare a working internal standard solution of busulfan-d8 at a concentration of 0.1 mg/L in ACN.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or patient sample), add 100 µL of the internal standard working solution.
-
Add 600 µL of ACN to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 6 minutes at room temperature.
-
Inject 2 µL of the resulting supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 2 mM ammonium acetate and 0.1% formic acid in a 30:70 (v/v) mixture of methanol and water.
-
Flow Rate: Not specified.
-
Run Time: 1.6 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Not explicitly stated, but would be specific for busulfan and busulfan-d8.
-
Protocol 2: Alternative Protein Precipitation Method[1]
-
Preparation of Internal Standard Solution:
-
Prepare a working internal standard solution of deuterated busulfan at a concentration of 3 µg/mL.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 440 µL of 0.1% (v/v) formic acid in ACN.
-
Vortex the mixture.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: Reversed-phase C18 UHPLC column.
-
Mobile Phase: Not explicitly detailed.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, positive mode.
-
MRM Transitions: Not explicitly stated.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow and relationships in the described research application.
Caption: Experimental workflow for busulfan quantification in plasma.
Caption: Logic of using a deuterated internal standard for quantification.
References
- 1. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
Synthesis and preparation of 6-Chloro-1-hexanol-d6
An In-depth Technical Guide to the Synthesis and Preparation of 6-Chloro-1-hexanol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a deuterated analog of 6-Chloro-1-hexanol. Deuterium-labeled compounds are invaluable in pharmaceutical research, particularly in metabolic studies and as internal standards for quantitative analysis.[1][2][3][4] This document outlines a two-step synthetic pathway, including detailed experimental protocols and expected analytical data.
Synthetic Pathway Overview
The synthesis of this compound can be logically approached through a two-step process commencing from a deuterated adipic acid precursor. This strategy involves the reduction of the dicarboxylic acid to the corresponding diol, followed by a selective monochlorination. For the purpose of this guide, we will assume the availability of Adipic acid-d6, with the deuterium labels situated on the central methylene groups (positions 2,2,3,3,4,4).
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of the non-deuterated analogs and standard organic chemistry techniques.
Step 1: Reduction of Adipic acid-d6 to 1,6-Hexanediol-d6
This procedure details the reduction of the deuterated dicarboxylic acid to the corresponding diol using lithium aluminum hydride.
Materials:
-
Adipic acid-d6 (assuming 2,2,3,3,4,4-d6 labeling)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of Adipic acid-d6 in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the complete reduction of the dicarboxylic acid.
-
The reaction is then cooled in an ice bath, and the excess LiAlH4 is cautiously quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.
-
The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,6-Hexanediol-d6.
-
The crude product can be purified by distillation or recrystallization.
Step 2: Selective Monochlorination of 1,6-Hexanediol-d6 to this compound
This protocol describes the selective conversion of one of the hydroxyl groups of 1,6-Hexanediol-d6 to a chloride.[5][6]
Materials:
-
1,6-Hexanediol-d6
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A reaction flask is charged with 1,6-Hexanediol-d6, concentrated hydrochloric acid, water, and toluene.[5]
-
The mixture is heated, and the products are continuously extracted into the toluene layer.[5]
-
After several hours, the reaction mixture is cooled, and the organic layer is separated.[5]
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.[5]
-
The resulting crude product is purified by vacuum distillation to yield pure this compound.[5]
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in the synthesis.
Table 1: Properties of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Adipic acid-d6 | C₆H₄D₆O₄ | 152.18 | Solid |
| 1,6-Hexanediol-d6 | C₆H₈D₆O₂ | 124.22 | Solid |
| This compound | C₆H₇D₆ClO | 142.66 | Liquid |
Table 2: Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Typical Yield (%) | Purity (%) |
| Reduction | LiAlH4, THF | 85-95 | >95 (after purification) |
| Monochlorination | Conc. HCl, Toluene | 45-55[5] | >98 (after distillation) |
Table 3: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the protons at C1, C5, and the hydroxyl proton. The signals for the deuterated positions (C2, C3, C4) will be absent. |
| ¹³C NMR | Signals for all six carbon atoms, with those bonded to deuterium showing characteristic splitting patterns and reduced intensity. |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z corresponding to the deuterated compound, along with characteristic fragmentation patterns. |
| FT-IR | Characteristic peaks for O-H stretching, C-H stretching (from non-deuterated positions), and C-Cl stretching. C-D stretching vibrations will appear at lower wavenumbers compared to C-H stretching. |
Concluding Remarks
The synthesis of this compound, while requiring specialized deuterated starting materials, follows established and reliable organic chemistry principles. The two-step process of reduction followed by selective monochlorination provides a clear and efficient pathway to this valuable isotopically labeled compound. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists in the pharmaceutical and chemical industries to prepare this and similar deuterated molecules for their research needs. The use of such labeled compounds will continue to be a critical tool in advancing our understanding of drug metabolism and pharmacokinetics.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct synthesis of 1,6-hexanediol from HMF over a heterogeneous Pd/ZrP catalyst using formic acid as hydrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 6-Chloro-1-hexanol-d6 (CAS: 1219794-83-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-1-hexanol-d6, a deuterated analog of 6-Chloro-1-hexanol. This document consolidates available data on its properties, synthesis, and applications, with a focus on its role in analytical and drug development contexts.
Chemical and Physical Properties
This compound is the deuterium-labeled version of 6-chloro-1-hexanol. Deuteration, the replacement of one or more hydrogen atoms with its heavier isotope deuterium, is a common strategy in drug development and analytical chemistry.[1] This substitution can influence the pharmacokinetic and metabolic profiles of drug candidates and provides a valuable tool for quantitative analysis.[1][2] The physical and chemical properties are primarily based on its non-deuterated counterpart.
Table 1: Physical and Chemical Properties of 6-Chloro-1-hexanol
| Property | Value | Source(s) |
| CAS Number | 2009-83-8 | [3] |
| Molecular Formula | C6H13ClO | [3] |
| Molecular Weight | 136.62 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | - |
| Boiling Point | 108-112 °C at 14 mmHg | - |
| Density | 1.024 g/mL at 25 °C | - |
| Refractive Index | n20/D 1.456 | - |
| Solubility | Soluble in dimethylformamide | - |
Table 2: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1219794-83-8 | [2] |
| Molecular Formula | C6H7D6ClO | [4] |
| Molecular Weight | 142.66 g/mol | [4] |
Synthesis and Manufacturing
While specific, detailed proprietary synthesis methods for this compound are not publicly available, a plausible synthetic route can be inferred from established methods for its non-deuterated analog and general deuteration techniques. The most common starting material for the synthesis of 6-chloro-1-hexanol is 1,6-hexanediol.[1][5][6]
General Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol
A common laboratory-scale preparation involves the reaction of 1,6-hexanediol with concentrated hydrochloric acid.[1] The selective monochlorination is a key challenge, as the formation of the undesired by-product 1,6-dichlorohexane can occur.[5]
Reaction:
HO-(CH2)6-OH + HCl → Cl-(CH2)6-OH + H2O
To achieve selective monochlorination, various methods have been explored, including:
-
Reaction with Thionyl Chloride: A more controlled method involves the use of thionyl chloride (SOCl2), often in the presence of a base like pyridine.[5]
-
Using Cyanuric Chloride: A high-yield synthesis has been reported using cyanuric chloride in N,N-dimethylformamide (DMF).[6]
Postulated Synthesis of this compound
The introduction of deuterium atoms can be achieved by using a deuterated starting material. A likely precursor for the synthesis of this compound would be a deuterated 1,6-hexanediol, which can then be subjected to a chlorination reaction as described above.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[4][7][8]
Internal Standard in Quantitative Analysis
In pharmacokinetic and metabolic studies, it is crucial to accurately quantify the concentration of a drug or its metabolites in biological matrices like plasma or urine.[9] Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass.[10]
Experimental Workflow for Bioanalytical Assays:
-
Sample Preparation: A known amount of the internal standard (this compound) is added to the biological sample containing the analyte of interest.
-
Extraction: The analyte and the internal standard are extracted from the biological matrix.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated by liquid chromatography and then detected by the mass spectrometer.
-
Quantification: The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of the analyte in the original sample. This method corrects for any loss of analyte during sample preparation and analysis.[8]
Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Deuteration can alter the rate of metabolism of a drug.[2] By strategically placing deuterium atoms at sites of metabolic conversion, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism. This "kinetic isotope effect" can be utilized to improve a drug's pharmacokinetic profile. While there is no specific evidence of this compound itself being used as a therapeutic agent, its non-deuterated form can serve as a building block in the synthesis of more complex molecules where deuteration might be beneficial.
Spectral Data
Table 3: Spectral Information for 6-Chloro-1-hexanol
| Technique | Data Availability | Source(s) |
| 1H NMR | Available | [3] |
| 13C NMR | Available | - |
| Mass Spectrometry (GC-MS) | Available | [11] |
| Infrared (IR) Spectroscopy | Available | [3] |
Safety and Handling
The safety data for this compound is expected to be similar to its non-deuterated analog. 6-Chloro-1-hexanol is considered harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable tool for the scientific community, particularly for researchers in the fields of analytical chemistry and drug development. Its primary role as an internal standard in LC-MS/MS-based bioanalysis enables accurate and precise quantification of analytes in complex biological matrices. While detailed, publicly available experimental protocols for its synthesis are scarce, its preparation can be logically deduced from established chemical principles. As the demand for highly sensitive and accurate analytical methods continues to grow, the importance of deuterated standards like this compound in facilitating cutting-edge research is expected to increase.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]
- 3. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix [mdpi.com]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. 1-Hexanol, 6-chloro- [webbook.nist.gov]
- 12. 6-chloro-1-hexanol, 2009-83-8 [thegoodscentscompany.com]
Isotopic Purity of 6-Chloro-1-hexanol-d6: A Technical Guide
This technical guide provides an in-depth overview of the isotopic purity of 6-Chloro-1-hexanol-d6, a deuterated form of 6-Chloro-1-hexanol. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds. Deuterated molecules like this compound are valuable as internal standards in quantitative mass spectrometry-based assays and for studying metabolic pathways.[1][2][3][4] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.[2][3][4]
Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, starting from a deuterated precursor. A common method for synthesizing 6-Chloro-1-hexanol is the reaction of 1,6-Hexanediol with hydrochloric acid.[5][6] Therefore, the synthesis of the d6 analogue would logically start from 1,6-Hexanediol-d6.
A generalized synthetic workflow is outlined below:
Caption: Diagram 1: Proposed Synthesis Workflow for this compound.
Determination of Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter, and it is typically determined using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Mass Spectrometry Analysis
High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment.[1] By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of different isotopic species can be quantified.
Experimental Protocol (General):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography, and ionized using an appropriate technique such as electrospray ionization (ESI).
-
Mass Analysis: The full scan mass spectrum is acquired over a relevant m/z range.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the d6, d5, d4, etc., species are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide valuable information about the sites and extent of deuteration.[1] In ¹H NMR, the absence of signals at specific chemical shifts where protons would normally appear indicates successful deuteration. ²H NMR directly detects the deuterium nuclei.
Experimental Protocol (General):
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d).
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The integration of any residual proton signals at the deuterated positions is compared to the integration of non-deuterated positions to estimate isotopic purity.
-
²H NMR Acquisition: A deuterium NMR spectrum is acquired to confirm the presence and location of deuterium atoms.
The logical workflow for determining isotopic purity is depicted below:
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
6-Chloro-1-hexanol-d6 molecular weight and formula
An In-depth Technical Guide to 6-Chloro-1-hexanol-d6
This guide provides comprehensive technical information on this compound, including its molecular formula, weight, and relevant physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or in metabolic studies.
Core Compound Data
This compound is the deuterium-labeled version of 6-Chloro-1-hexanol.[1][2] Deuterated compounds are critical in research and development, particularly as tracers for quantification in drug development processes, due to their potential to influence pharmacokinetic and metabolic profiles.[1][2]
Molecular Formula and Weight
-
Chemical Formula: C₆H₇D₆ClO
-
Molecular Weight: 142.69 g/mol
Note: The molecular weight is calculated based on the atomic masses of Carbon (12.011), Hydrogen (1.008), Deuterium (2.014), Chlorine (35.453), and Oxygen (15.999). Search results often list the molecular weight of the non-deuterated analog.
Physicochemical Properties
The following table summarizes the key physicochemical properties. The data presented is for the non-deuterated analog, 6-Chloro-1-hexanol (CAS: 2009-83-8), as the properties of its deuterated counterpart are expected to be very similar.
| Property | Value | Source |
| CAS Number | 1219794-83-8 (for d6) | [1] |
| Molecular Formula (non-deuterated) | C₆H₁₃ClO | [1][3][4][5] |
| Molecular Weight (non-deuterated) | 136.62 g/mol | [3][4][5][6][7] |
| Appearance | Clear colorless to pale yellow liquid | [8] |
| Density | 1.024 g/mL at 25 °C | [6][8] |
| Boiling Point | 108-112 °C at 14 mmHg | [6][8] |
| Refractive Index | n20/D 1.456 | [6][8] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [6] |
| Water Solubility | 11.3 g/L at 20 °C | [8] |
| Synonyms | Hexamethylene chlorohydrin, 1-Chloro-6-hydroxyhexane | [3][6][7] |
Applications
This compound is primarily used as a deuterium-labeled standard in analytical chemistry.[1][2] Stable heavy isotopes are often incorporated into drug molecules to serve as tracers for quantification during the drug development process.[2]
The non-deuterated form, 6-Chloro-1-hexanol, is a versatile intermediate in various industrial syntheses:
-
Pharmaceuticals: It serves as a building block for introducing specific carbon chains and functional groups in the development of active pharmaceutical ingredients (APIs).[9][10]
-
Agrochemicals: It is used in the synthesis of pesticides and other crop protection agents.[9]
-
Flavors and Fragrances: It is used to synthesize various flavor and fragrance chemicals.[7][10]
-
Chemical Synthesis: It is a precursor for preparing its corresponding bromide and is used for the selective elimination of 6-chloro-1-hexene from certain esters.[7][8][10]
Experimental Protocols: Synthesis
The synthesis of 6-Chloro-1-hexanol typically involves the reaction of 1,6-Hexanediol with a chlorinating agent. While specific protocols for the d6 variant are proprietary, the following methods for the non-deuterated compound illustrate the general chemical strategy. A deuterated starting material (e.g., 1,6-Hexanediol-d6) would be used to produce the final labeled compound.
Method 1: Reaction with Hydrochloric Acid
A common method involves the direct reaction of 1,6-hexanediol with concentrated hydrochloric acid.[10][11]
Procedure Outline:
-
A reaction flask is charged with 1,6-hexanediol, concentrated hydrochloric acid, water, and toluene.[11]
-
The mixture is heated to allow the reaction to proceed, with products continuously extracted into the toluene layer.[11]
-
After several hours, the toluene extract containing the product is separated from the aqueous layer.[11]
-
The toluene is removed by distillation.[11]
-
The crude product is purified by fractional distillation under reduced pressure to yield 6-Chloro-1-hexanol.[11]
Method 2: Reaction with Cyanuric Chloride
This method provides a high yield of 6-Chloro-1-hexanol.[4]
Procedure Outline:
-
Cyanuric chloride is added in batches to N,N-dimethyl-formamide (DMF) while maintaining a controlled temperature (10-20 °C).[4]
-
A solution of 1,6-hexanediol in DMF is prepared separately.[4]
-
The cyanuric chloride solution is added dropwise to the 1,6-hexanediol solution at a low temperature (-5 to 0 °C).[4]
-
The reaction is stirred for 2 hours at 0 °C and then allowed to warm to room temperature until the 1,6-hexanediol is completely consumed.[4]
-
The resulting mixture is filtered, and the product is isolated from the DMF solution by vacuum distillation.[4]
Visualized Synthesis Workflow
The following diagram illustrates the general synthesis pathway for 6-Chloro-1-hexanol from 1,6-Hexanediol.
Caption: Synthesis workflow for 6-Chloro-1-hexanol.
References
- 1. This compound | CAS#:1219794-83-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Hexanol, 6-chloro- [webbook.nist.gov]
- 4. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]
- 5. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chlorohexanol 96 2009-83-8 [sigmaaldrich.com]
- 7. 6-Chloro-1-hexanol-2009-83-8 [ganeshremedies.com]
- 8. 6-Chlorohexanol | 2009-83-8 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Cas 2009-83-8,6-Chlorohexanol | lookchem [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for 6-Chloro-1-hexanol-d6 in Mass Spectrometry Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, particularly in therapeutic drug monitoring and metabolomics, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision.[1][2] 6-Chloro-1-hexanol-d6, the deuterated analog of 6-chloro-1-hexanol, serves as an ideal internal standard for the quantification of various analytes, especially in the analysis of alkylating agents and their metabolites. Its structural similarity to certain drug molecules and its chemical reactivity allow for its use in derivatization strategies to enhance analytical sensitivity and chromatographic performance.
This document provides detailed application notes and protocols for the use of this compound in mass spectrometry quantification, with a focus on a hypothetical, yet scientifically plausible, application in the therapeutic drug monitoring of the anticancer drug busulfan. Busulfan is a bifunctional alkylating agent where precise quantification is critical for patient safety and therapeutic efficacy.[2][3]
Application: Quantification of Busulfan in Human Plasma by LC-MS/MS Using this compound as an Internal Standard Following Derivatization
This application note describes a robust and sensitive method for the determination of busulfan in human plasma. The method involves a derivatization step where busulfan is reacted with 6-Chloro-1-hexanol, and this compound is used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.
Principle
Busulfan, 1,4-butanediol dimethanesulfonate, is a challenging molecule to analyze directly by reversed-phase liquid chromatography due to its polarity. Derivatization of busulfan with 6-Chloro-1-hexanol increases its hydrophobicity, leading to improved retention and peak shape on C18 columns. The use of a deuterated internal standard that participates in the same derivatization reaction ensures the most accurate quantification.
Mandatory Visualization:
Caption: Experimental workflow for busulfan quantification.
Experimental Protocols
Materials and Reagents
-
6-Chloro-1-hexanol (derivatizing agent)
-
This compound (internal standard)
-
Busulfan analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Stock Solutions
-
Busulfan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of busulfan in 10 mL of acetonitrile.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Derivatizing Agent Solution (10 mg/mL): Dissolve 100 mg of 6-Chloro-1-hexanol in 10 mL of acetonitrile.
Calibration Standards and Quality Controls
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the busulfan stock solution into drug-free human plasma. A typical calibration range for busulfan is 25 to 5000 ng/mL.
Sample Preparation and Derivatization Protocol
-
Sample Spiking: To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Protein Precipitation: Add 150 µL of acetonitrile. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 20 µL of the 6-Chloro-1-hexanol derivatizing agent solution.
-
Reaction: Incubate the mixture at 60°C for 30 minutes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (Hypothetical)
| Analyte (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Busulfan-6-chloro-1-hexanol | [Calculated] | [Fragment] | [Optimized] |
| This compound (IS) | [Calculated] | [Fragment] | [Optimized] |
*Note: The exact m/z values for the derivatized products would need to be determined experimentally.
Data Presentation
Table 1: Quantitative Performance of the Busulfan Assay
| Parameter | Result |
| Linear Range | 25 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Matrix Effect | Compensated by the internal standard |
| Recovery | > 85% |
Signaling Pathways and Logical Relationships
While this compound is an analytical tool and not directly involved in signaling pathways, its application in quantifying busulfan is critical for understanding the drug's therapeutic and toxic effects, which are mediated through its interaction with DNA.
Mandatory Visualization:
Caption: Busulfan's mechanism and the role of quantification.
Discussion
The presented hypothetical method highlights the potential of this compound as a valuable tool in quantitative mass spectrometry. The derivatization strategy addresses the analytical challenges associated with polar molecules like busulfan, improving chromatographic retention and overall method performance. The use of a stable isotope-labeled internal standard that undergoes the same chemical derivatization as the analyte is paramount for ensuring the reliability of the quantitative data.
Conclusion
This compound is a versatile internal standard for mass spectrometry-based quantification. The detailed protocol for a hypothetical busulfan assay demonstrates its utility in a clinically relevant application. Researchers and drug development professionals can adapt the principles and methodologies described herein for the development of robust quantitative assays for other challenging analytes. The use of such well-characterized internal standards is essential for generating high-quality data in regulated and research environments.
References
- 1. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 6-Chloro-1-hexanol using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes the development and validation of a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Chloro-1-hexanol in a solution matrix. 6-Chloro-1-hexanol can be a potential genotoxic impurity (PGI) or a key starting material in the synthesis of active pharmaceutical ingredients (APIs). Therefore, a reliable method for its quantification at trace levels is crucial. This method utilizes 6-Chloro-1-hexanol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and safety assessment.[1][2]
Experimental Protocols
Chemicals and Reagents
-
Analyte: 6-Chloro-1-hexanol (CAS: 2009-83-8), >98% purity
-
Internal Standard: this compound (CAS: 1219794-83-8), >98% purity
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, Milli-Q or equivalent)
-
Additives: Formic Acid (LC-MS Grade)
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class or equivalent system capable of binary gradient elution.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: YMC-Triart C18 column (100 x 2.1 mm, 1.9 µm) or equivalent.[3]
Preparation of Standard and Sample Solutions
Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 6-Chloro-1-hexanol and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.[4][5]
Working Solutions:
-
Calibration Curve (CC) Standards: Prepare a series of working solutions by serially diluting the Analyte Stock solution with 50:50 Methanol:Water to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Internal Standard Stock solution with 50:50 Methanol:Water.
Sample Preparation:
-
To 100 µL of each CC standard and quality control (QC) sample, add 100 µL of the Internal Standard Working Solution (10 ng/mL).
-
Add 800 µL of 50:50 Methanol:Water as the diluent.
-
Vortex the mixture for 30 seconds.
-
Transfer the final solution to an LC-MS sample vial for analysis.[6]
LC-MS/MS Method Conditions
The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and specific detection.
Table 1: Optimized Liquid Chromatography Conditions
| Parameter | Value |
| Column | YMC-Triart C18 (100 x 2.1 mm, 1.9 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | |
| Time (min) | %B |
| 0.0 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Table 2: Optimized Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Nebulizer Gas | 7 Bar |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The molecular weight of 6-Chloro-1-hexanol is 136.62 g/mol [7][8], and its deuterated counterpart is 142.66 g/mol .[5] Precursor ions were selected as [M+H]⁺. Product ions were determined by infusing standard solutions and selecting the most stable and abundant fragments.
Table 3: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 6-Chloro-1-hexanol | 137.1 | 83.1 (Quantifier) | 0.05 | 20 | 15 |
| 137.1 | 55.1 (Qualifier) | 0.05 | 20 | 25 | |
| This compound (IS) | 143.1 | 89.1 (Quantifier) | 0.05 | 20 | 15 |
Data Presentation and Method Validation Summary
The developed method was validated for specificity, linearity, accuracy, precision, and sensitivity.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.5 ng/mL to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Table 4: Linearity and Sensitivity Data
| Parameter | Result |
| Concentration Range | 0.5 - 100 ng/mL |
| Regression Equation | y = 0.0987x + 0.0012 |
| Correlation Coefficient (r²) | >0.998 |
| Weighting | 1/x |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing QC samples at three concentration levels (Low, Medium, High) in replicate (n=6).
Table 5: Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LQC | 1.5 | 1.48 | 98.7% | 4.2% |
| MQC | 50.0 | 51.1 | 102.2% | 2.8% |
| HQC | 80.0 | 79.2 | 99.0% | 3.5% |
Visualizations
Experimental Workflow```dot
Caption: The use of a stable isotope-labeled internal standard to ensure accurate quantification.
Conclusion
A sensitive, selective, and robust LC-MS/MS method for the quantification of 6-Chloro-1-hexanol has been successfully developed and validated. The use of its deuterated analog, this compound, as an internal standard provides excellent accuracy and precision. The method achieves a low limit of quantification (0.5 ng/mL) and demonstrates good linearity over the tested range. This protocol is well-suited for the routine analysis of 6-Chloro-1-hexanol in quality control laboratories and for monitoring potential genotoxic impurities in drug development processes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. 1-Hexanol, 6-chloro- [webbook.nist.gov]
- 8. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-1-hexanol-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Chloro-1-hexanol-d6 as an internal standard in pharmacokinetic (PK) studies. The protocols detailed below are intended as a guide and can be adapted for the quantification of various analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
In the realm of drug discovery and development, accurate and precise quantification of drug candidates and their metabolites in biological fluids is paramount for defining their pharmacokinetic profiles. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving reliable quantitative results by correcting for variability during sample preparation and analysis.
This compound, a deuterated analog of 6-chloro-1-hexanol, serves as an excellent internal standard for a range of small molecule analytes, particularly those with similar chemical properties. Its key advantages include:
-
Co-elution with the Analyte: Minimizing the impact of matrix effects.
-
Similar Extraction Recovery: Ensuring consistent sample preparation.
-
Mass Difference: Allowing for clear differentiation from the unlabeled analyte by the mass spectrometer.
This document provides a detailed methodology for the use of this compound in a typical pharmacokinetic study, from sample preparation to data analysis.
Data Presentation
The following tables summarize the quantitative data for a hypothetical LC-MS/MS method for the analysis of a target analyte using this compound as an internal standard. This data is based on established methodologies for similar small molecules.
Table 1: LC-MS/MS Parameters for Target Analyte and Internal Standard
| Parameter | Target Analyte | This compound (Internal Standard) |
| Mass Transition (m/z) | 250.2 > 150.1 | 149.1 > 85.1 |
| Collision Energy (eV) | 25 | 15 |
| Cone Voltage (V) | 30 | 20 |
| Ionization Mode | Electrospray Ionization (ESI) Positive | ESI Positive |
Table 2: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85-110% |
| Matrix Effect | Minimal (<15%) |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation from Plasma (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To each tube, add 50 µL of the corresponding plasma sample (blank, standard, QC, or unknown).
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2 .
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.
-
Inject the samples and acquire the data.
Data Analysis and Quantification
-
Integrate the peak areas for the target analyte and the internal standard for all injections.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a 1/x² weighting.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for pharmacokinetic sample analysis.
Caption: Plausible metabolic pathway of 6-Chloro-1-hexanol.
Application Notes and Protocols for 6-Chloro-1-hexanol-d6 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-hexanol-d6 is a deuterium-labeled internal standard designed for use in quantitative analysis by mass spectrometry (MS). Stable isotope-labeled internal standards are the gold standard for accurate and precise quantification in complex matrices, as they exhibit similar physicochemical properties to the analyte of interest, co-eluting chromatographically and experiencing similar ionization effects, yet are distinguishable by their mass-to-charge ratio (m/z). This application note provides a comprehensive overview and detailed protocols for the use of this compound in sample preparation and quantitative analysis. Deuterated compounds are crucial in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to enhance the reliability of analytical data.[1][2]
Principle of Internal Standardization
The internal standard method is a widely used technique in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] A known amount of the internal standard (in this case, this compound) is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte. This ratiometric measurement ensures that any variations affecting the analyte will similarly affect the internal standard, thus maintaining the accuracy and precision of the measurement.
Application: Quantification of a Hypothetical Analyte "6-Bromo-1-hexanol" in Human Plasma by LC-MS/MS
This section outlines a hypothetical application for the quantification of 6-Bromo-1-hexanol (a structurally similar analyte) in human plasma using this compound as an internal standard. This method is suitable for therapeutic drug monitoring or pharmacokinetic studies.
Experimental Workflow
The following diagram illustrates the general workflow for sample preparation and analysis.
Materials and Reagents
-
6-Bromo-1-hexanol (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Protocol: Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min |
Mass Spectrometry Conditions (Hypothetical)
| Parameter | 6-Bromo-1-hexanol (Analyte) | This compound (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 181.0 | 143.1 |
| Product Ion (m/z) | 101.0 | 81.1 |
| Collision Energy (eV) | 15 | 12 |
Quantitative Data (Hypothetical)
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
| Calibrator Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,230 | 98,500 | 0.053 |
| 5 | 26,100 | 99,200 | 0.263 |
| 10 | 51,900 | 98,900 | 0.525 |
| 50 | 258,000 | 99,800 | 2.585 |
| 100 | 521,000 | 100,100 | 5.205 |
| 500 | 2,590,000 | 99,500 | 26.030 |
| 1000 | 5,180,000 | 99,100 | 52.270 |
-
Linear Range: 1 - 1000 ng/mL
-
Regression Equation: y = 0.052x + 0.001
-
Correlation Coefficient (r²): > 0.995
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| Low | 3 | 2.9 ± 0.2 | 6.9 | 96.7 |
| Medium | 80 | 82.1 ± 3.5 | 4.3 | 102.6 |
| High | 800 | 790.5 ± 25.1 | 3.2 | 98.8 |
-
Limit of Detection (LOD): 0.5 ng/mL
-
Limit of Quantification (LOQ): 1 ng/mL
Logical Relationship for Quantification
The following diagram illustrates the logical relationship between the measured signals and the final concentration determination.
Discussion
The use of a stable isotope-labeled internal standard like this compound is paramount for robust and reliable bioanalytical methods. It effectively corrects for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument performance. The choice of a deuterated standard with a sufficient mass shift (in this case, +6 Da from a hypothetical non-deuterated analog) prevents isotopic crosstalk and ensures accurate measurement.
When developing a new method, it is crucial to validate the performance of the internal standard to ensure it tracks the analyte appropriately without introducing interference. The protocols and data presented here provide a template for the application of this compound in a quantitative LC-MS/MS workflow. Researchers should optimize the specific parameters for their analyte of interest and sample matrix.
Conclusion
This compound is a valuable tool for researchers and scientists in need of a reliable internal standard for quantitative mass spectrometry. Its properties make it suitable for a range of applications in drug development and clinical research. The detailed protocols and application framework provided herein serve as a comprehensive guide for its successful implementation in the laboratory.
References
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for 6-Chloro-1-hexanol-d6
Welcome to the technical support center for the mass spectrometry analysis of 6-Chloro-1-hexanol and its deuterated internal standard, 6-Chloro-1-hexanol-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization technique for 6-Chloro-1-hexanol and its deuterated standard?
A1: Due to its neutral charge and polarity, 6-Chloro-1-hexanol is often challenging to ionize efficiently by electrospray ionization (ESI) in its native state. A common and effective strategy is to utilize negative ion mode ESI and promote the formation of adducts. Specifically, forming a formate adduct, [M+HCOO]⁻, by introducing a low concentration of formic acid or ammonium formate into the mobile phase can significantly enhance signal intensity.
Q2: How can I determine the optimal Multiple Reaction Monitoring (MRM) transitions for 6-Chloro-1-hexanol and this compound?
A2: The optimal MRM transitions should be determined empirically by infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer. However, based on the chemical structure, the following transitions can be used as a starting point for optimization.
-
For 6-Chloro-1-hexanol (unlabeled): The precursor ion will likely be the formate adduct [C6H13ClO + HCOO]⁻, which has a mass-to-charge ratio (m/z) of approximately 181.06. Common fragmentation pathways for alcohols include the loss of water (H₂O) or the loss of the alkyl chain. For halogenated compounds, the loss of the halogen is also a possibility.
-
For this compound (deuterated): The precursor ion will be the formate adduct of the deuterated molecule, [C6H7D6ClO + HCOO]⁻, with an m/z of approximately 187.10. The fragmentation pattern is expected to be similar to the unlabeled compound, with shifts in the fragment masses corresponding to the deuterated portion of the molecule.
Q3: What are typical starting parameters for ESI source optimization?
A3: While optimal parameters are instrument-dependent, the following ranges can serve as a good starting point for method development.[1]
| Parameter | Recommended Range (Positive Mode) | Recommended Range (Negative Mode) |
| Capillary Voltage | 3–5 kV | -2.5 to -4 kV |
| Nebulizer Gas Pressure | 20–60 psi | 20–60 psi |
| Desolvation Temperature | 250–450°C | 250–450°C |
It is crucial to optimize these parameters for your specific instrument and method to achieve the best sensitivity and reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 6-Chloro-1-hexanol and its deuterated internal standard.
Problem 1: Poor or No Signal Intensity
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | As 6-Chloro-1-hexanol is a neutral molecule, direct protonation or deprotonation can be inefficient. Introduce a source of formate ions (e.g., 0.1% formic acid or 5 mM ammonium formate) into the mobile phase to encourage the formation of the [M+HCOO]⁻ adduct in negative ion mode. |
| Suboptimal Source Parameters | Systematically optimize the capillary voltage, nebulizer gas pressure, and desolvation temperature. A systematic approach, such as a design of experiments (DOE), can be effective in finding the optimal settings. |
| Incorrect Polarity Mode | Ensure the mass spectrometer is operating in negative ion mode to detect the formate adduct. |
| Sample Degradation | Although relatively stable, ensure the integrity of your standards and samples. Prepare fresh solutions if degradation is suspected. |
Problem 2: Inconsistent or Unstable Signal
| Potential Cause | Troubleshooting Step |
| Adduct Formation Variability | The formation of adducts can be sensitive to the mobile phase composition and source conditions. Ensure the mobile phase is well-mixed and the concentration of the adduct-forming reagent is consistent. Lowering the pH of the mobile phase can sometimes help stabilize adduct formation. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to signal instability. Improve sample cleanup procedures (e.g., solid-phase extraction) or optimize the chromatographic separation to resolve the analyte from interfering matrix components. |
| Contamination | Contamination in the LC-MS system can lead to an unstable signal. Flush the system with appropriate solvents and ensure high-purity solvents and reagents are used. |
Problem 3: In-Source Fragmentation
| Potential Cause | Troubleshooting Step |
| High Cone/Fragmentor Voltage | A high cone or fragmentor voltage can cause the precursor ion to fragment within the ion source before it reaches the mass analyzer. This can lead to a decreased intensity of the intended precursor ion and an increase in fragment ions. Gradually decrease the cone/fragmentor voltage to find a balance between efficient ion transmission and minimal in-source fragmentation. |
| Thermal Degradation | A high desolvation temperature can cause thermally labile compounds to degrade in the source. For halogenated alcohols, this could manifest as the loss of HCl or H₂O. Optimize the desolvation temperature to ensure efficient solvent evaporation without causing analyte degradation. |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions
-
Prepare a 1 µg/mL solution of 6-Chloro-1-hexanol and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Operate the mass spectrometer in negative ion mode.
-
Perform a full scan analysis to identify the m/z of the formate adducts for both the analyte and the internal standard.
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Select the identified adducts as the precursor ions.
-
Perform a product ion scan for each precursor ion by ramping the collision energy (e.g., from 5 to 40 eV) to identify the most abundant and stable product ions.
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Select the most intense and specific product ions for the MRM transitions.
-
Fine-tune the collision energy for each transition to maximize the signal intensity of the product ion.
Visualizations
Caption: Workflow for optimizing MRM parameters.
Caption: Troubleshooting poor signal intensity.
References
Technical Support Center: Matrix Effects in Assays Using 6-Chloro-1-hexanol-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in assays utilizing 6-Chloro-1-hexanol-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2][3] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, these effects can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantification of the target analyte for which this compound serves as an internal standard.[2][3] This is a significant concern in bioanalytical assays where complex biological matrices like plasma, urine, or tissue homogenates are common.[2]
Q2: How does this compound, as a deuterated internal standard, help in mitigating matrix effects?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically almost identical to the analyte of interest.[4] The key advantage is that it is expected to co-elute with the analyte and experience similar degrees of ion suppression or enhancement.[2][4][5] By calculating the ratio of the analyte response to the internal standard response, variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.[5]
Q3: Can this compound itself be affected by matrix effects?
A3: Yes, as an analyte introduced into the mass spectrometer, this compound is also susceptible to matrix effects.[6] The fundamental principle of using a SIL internal standard is that both the analyte and the internal standard are affected in the same way, thus normalizing the results.[5] However, issues can arise if the analyte and this compound experience different matrix effects.
Q4: What could cause differential matrix effects between my analyte and this compound?
A4: A primary cause of differential matrix effects is a chromatographic separation between the analyte and the deuterated internal standard.[4] This can happen due to the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time. If this shift causes one compound to elute in a region of high ion suppression while the other does not, the ratio will not be consistent, and quantification will be inaccurate.[7]
Troubleshooting Guide
Problem 1: I am observing poor reproducibility and accuracy in my assay results.
This could be a primary indication of uncompensated matrix effects.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for poor assay performance.
Solution 1.1: Evaluate the Internal Standard Response
-
Action: Examine the peak area of this compound across all samples in a run, including calibrators, quality controls, and unknown samples.
-
Expected Outcome: The response should be consistent.
-
Troubleshooting: Significant variability in the internal standard response suggests that it is being affected by the sample matrix.[6]
Solution 1.2: Conduct a Post-Column Infusion Experiment
This experiment helps to identify regions of ion suppression or enhancement in your chromatographic separation.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a constant flow of a solution containing the analyte and this compound into the LC flow stream after the analytical column but before the mass spectrometer inlet.
-
Injection: Inject a blank matrix sample (e.g., plasma extract) onto the LC column.
-
Analysis: Monitor the signal of the analyte and internal standard. Dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.[5]
-
Evaluation: Compare the retention times of your analyte and this compound with the regions of ion suppression. If they elute in these zones, matrix effects are likely.
Problem 2: My results fail the matrix effect validation experiment.
This indicates a clear issue with matrix interference that is not being adequately corrected by the internal standard.
Quantitative Assessment of Matrix Effects
A quantitative assessment is necessary to determine the extent of the matrix effect.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Two Sets of Samples:
-
Set A: Spike the analyte and this compound into a clean solvent.
-
Set B: Spike the analyte and this compound into extracted blank matrix from at least six different sources.
-
-
Analysis: Analyze both sets of samples and record the peak areas.
-
Calculation:
-
Matrix Effect (ME) = (Peak Area in Matrix) / (Peak Area in Solvent)
-
Internal Standard Normalized Matrix Effect (IS-Normalized ME) = (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Solvent)
-
Data Interpretation:
| ME Value | IS-Normalized ME Value | Interpretation |
| < 1 | Close to 1 | Ion suppression is occurring, but the internal standard is effectively compensating for it. |
| > 1 | Close to 1 | Ion enhancement is occurring, but the internal standard is effectively compensating for it. |
| < 1 or > 1 | Not close to 1 | The internal standard is not effectively compensating for the matrix effect. |
Mitigation Strategies for Uncompensated Matrix Effects
If the IS-Normalized Matrix Effect is unacceptable, consider the following strategies.
Decision Logic for Mitigating Matrix Effects
Caption: Decision tree for selecting a matrix effect mitigation strategy.
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Strategy 1: Enhance Sample Preparation: The goal is to remove interfering matrix components before analysis.[2]
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Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.[2]
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Liquid-Liquid Extraction (LLE): Can effectively separate the analyte from polar matrix components.
-
Protein Precipitation (PPT): A simpler but less clean method. May require further optimization.
-
-
Strategy 2: Optimize Chromatographic Conditions: Adjusting the separation can move the analyte and internal standard away from co-eluting matrix components.[1][7]
-
Modify Gradient: A shallower gradient can improve resolution.
-
Change Column: A column with a different stationary phase may provide better separation from interferences.
-
Co-elution of Analyte and IS: If a chromatographic shift due to the deuterium isotope effect is observed, consider using a column with slightly lower resolution to ensure the analyte and this compound co-elute completely.[4]
-
-
Strategy 3: Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[1][8] This is only feasible if the assay has sufficient sensitivity to detect the diluted analyte.[1][8]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. myadlm.org [myadlm.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-1-hexanol-d6 stability in different biological matrices
Welcome to the technical support center for 6-Chloro-1-hexanol-d6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this deuterated standard for bioanalytical applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in bioanalysis?
A1: this compound is intended for use as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift from the unlabeled analyte, allowing for its distinction while ensuring similar chromatographic behavior and extraction recovery.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a non-protic organic solvent such as acetonitrile or methanol and stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: Is there a risk of deuterium-hydrogen (D-H) back-exchange?
A3: The deuterium atoms in this compound are on a saturated alkyl chain, which are generally stable to back-exchange under typical bioanalytical conditions (neutral or mildly acidic/basic pH). However, exposure to strong acids or bases, or certain enzymatic processes, could potentially facilitate exchange. It is crucial to evaluate the isotopic purity of the IS in the matrix of interest during method development.
Q4: Can I expect a chromatographic shift between this compound and the unlabeled analyte?
A4: A slight chromatographic shift between the deuterated and non-deuterated compound can sometimes be observed, a phenomenon known as the "isotope effect". This is more common in gas chromatography but can also occur in liquid chromatography. The extent of the shift depends on the chromatographic conditions (e.g., column chemistry, mobile phase composition). It is important to ensure that the peak integration windows are set appropriately to account for any potential separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable Internal Standard (IS) Response | 1. Inconsistent sample preparation.2. Adsorption to container surfaces.3. Degradation of the IS in the biological matrix.4. Ion suppression or enhancement in the mass spectrometer. | 1. Ensure consistent and precise pipetting of the IS solution.2. Use silanized glassware or polypropylene tubes to minimize adsorption.3. Perform a stability assessment of the IS in the matrix (see Experimental Protocols).4. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. |
| Presence of Unlabeled Analyte in IS Stock | 1. Incomplete deuteration during synthesis.2. Contamination of the stock solution. | 1. Verify the isotopic purity of the IS using high-resolution mass spectrometry.2. Prepare fresh stock solutions and ensure no cross-contamination. |
| Loss of IS Signal Over Time in Stored Processed Samples | 1. Instability in the autosampler.2. Degradation in the final extraction solvent. | 1. Assess autosampler stability by re-injecting samples over a prolonged period.2. Investigate the stability of the analyte and IS in the reconstitution solvent. |
| Unexpected Peaks at the IS Mass Transition | 1. In-source fragmentation of a co-eluting matrix component.2. Presence of a metabolite that has retained the deuterium label. | 1. Optimize chromatographic conditions to separate the interfering peak.2. Investigate the metabolic profile of the parent drug. |
Stability in Biological Matrices
The stability of this compound is a critical factor for its reliable use as an internal standard. Stability should be assessed in the relevant biological matrices (e.g., plasma, blood, urine) under the same conditions as the study samples.
Hypothetical Stability Data in Human Plasma
The following table provides an example of how to present stability data for this compound in human plasma at 37°C. Note: This is illustrative data and should be confirmed experimentally.
| Incubation Time (hours) | Mean % Remaining (n=3) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 1 | 98.5 | 1.2 |
| 4 | 95.2 | 2.5 |
| 8 | 90.8 | 3.1 |
| 24 | 82.1 | 4.5 |
Experimental Protocols
Protocol for In Vitro Stability Assessment in Plasma
This protocol outlines a typical experiment to evaluate the stability of this compound in plasma.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a 10 µg/mL working solution by diluting the stock solution with acetonitrile:water (50:50, v/v).
-
-
Incubation:
-
Thaw aliquots of control human plasma at 37°C.
-
Spike the plasma with the working solution to a final concentration of 1 µg/mL.
-
Incubate the spiked plasma at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (if a different one is used for the primary analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.
-
Visualizations
Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for in vitro plasma stability assessment.
Hypothetical Metabolic Pathway of 6-Chloro-1-hexanol
Caption: Potential metabolic pathways for 6-Chloro-1-hexanol.
Minimizing deuterium exchange in 6-Chloro-1-hexanol-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deuterium exchange in 6-Chloro-1-hexanol-d6 during their experiments.
Troubleshooting Guide
Q1: I am observing a loss of deuterium in my this compound sample after my reaction. What are the potential causes?
A1: Deuterium loss, or H/D exchange, can occur at the hydroxyl group (-OD) and, to a lesser extent, at the carbon alpha to the hydroxyl group (-CD2OD). The primary causes include:
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Exposure to Protic Solvents: Water (H2O), methanol (CH3OH), and ethanol (CH3CH2OH) are common sources of protons that can readily exchange with the deuterium on the hydroxyl group.
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Acidic or Basic Conditions: Both acids and bases can catalyze the exchange of deuterium atoms, not only at the hydroxyl position but also at the alpha-carbon.[1][2][3] The rate of exchange is significantly increased with increasing pH.[1]
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Presence of Metal Catalysts: Certain transition metals can facilitate H/D exchange.[1][4][5] If your reaction involves metal catalysts, this could be a potential cause.
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Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for deuterium exchange to occur, even under seemingly neutral conditions.
-
Extended Reaction Times: The longer the exposure to any of the above conditions, the greater the potential for deuterium loss.
Q2: How can I prevent deuterium exchange at the hydroxyl group (-OD)?
A2: The deuterium on the hydroxyl group is the most labile. To prevent its exchange:
-
Use Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried before use. As most deuterated products are hygroscopic, extra care is needed.[6]
-
Work Under an Inert Atmosphere: Performing reactions under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents that do not have exchangeable protons (e.g., THF, dioxane, DCM, toluene).
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Protecting the Hydroxyl Group: If the experimental conditions are harsh, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS ether) or another suitable protecting group. This will be removed in a subsequent step.
Q3: What steps can I take to minimize deuterium exchange at the alpha-carbon (-CD2OD)?
A3: Exchange at the alpha-carbon is less facile than at the hydroxyl group but can occur under certain conditions. To minimize this:
-
Maintain Neutral pH: Avoid strongly acidic or basic conditions. The minimum exchange rate for hydrogens on carbons alpha to heteroatoms is often found at a slightly acidic pH (around 2-3).[1]
-
Control Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Judicious Choice of Reagents: Be mindful of reagents that can act as acids or bases, even if not immediately obvious. For example, some Lewis acids can promote exchange. Also, avoid reagents known to catalyze H/D exchange, such as certain ruthenium or iridium complexes, unless it is the desired transformation.[1][4][5]
Q4: My purification process seems to be causing deuterium loss. How can I avoid this?
A4: Purification steps, especially chromatography, can introduce protic sources.
-
Normal-Phase Chromatography: Use anhydrous mobile phases. Solvents should be dried over molecular sieves or other appropriate drying agents.
-
Reverse-Phase Chromatography (HPLC): This is often problematic due to the use of water and methanol or acetonitrile as the mobile phase. If possible, opt for normal-phase chromatography. If reverse-phase is necessary, use D2O and deuterated solvents in the mobile phase, although this can be expensive. Minimize the time the sample is in the aqueous mobile phase.
-
Distillation: Ensure the distillation apparatus is thoroughly dried before use.
Frequently Asked Questions (FAQs)
Q5: What is the expected stability of this compound under standard storage conditions?
A5: this compound is stable under normal storage conditions.[7] It should be stored in a tightly sealed container, in a cool, dry place, and protected from light.[7] For long-term storage, refrigeration is recommended.
Q6: Can I use this compound in aqueous solutions?
A6: Using this compound in H2O-based aqueous solutions will result in the rapid exchange of the hydroxyl deuterium for a proton (-OD to -OH). If the integrity of the deuterated hydroxyl group is critical for your experiment, you should use D2O as the solvent. The deuterium atoms on the carbon chain are more stable but can still be at risk of exchange under non-neutral pH or with heating.
Q7: Will the chloro- group in this compound influence the rate of deuterium exchange?
A7: The electron-withdrawing nature of the chloro- group is unlikely to have a significant direct effect on the lability of the deuterium atoms on the carbon chain, as it is six bonds away from the hydroxyl group. The primary factors influencing deuterium exchange will be the presence of protic species, the pH of the solution, temperature, and the presence of catalysts.
Q8: I am using this compound as an internal standard for mass spectrometry. Is deuterium loss a concern?
A8: Yes, deuterium loss can be a concern, especially during sample preparation and chromatographic separation.[1] If deuterium exchange occurs, it can lead to inaccuracies in quantification. It is crucial to use aprotic and anhydrous solvents during sample preparation and to validate the stability of the deuterated standard under the analytical conditions.
Factors Influencing Deuterium Exchange and Mitigation Strategies
| Factor | Risk of Deuterium Exchange | Recommended Mitigation Strategy |
| pH | High risk under strongly acidic or basic conditions. | Maintain a neutral pH (6-8) whenever possible. Buffer the reaction mixture if necessary. |
| Temperature | Risk increases with higher temperatures. | Conduct reactions at the lowest feasible temperature. |
| Protic Solvents | High risk of exchange, especially at the hydroxyl position. | Use anhydrous, aprotic solvents. Dry all solvents and reagents thoroughly. |
| Metal Catalysts | Certain metals can catalyze exchange. | Avoid using metals known to promote H/D exchange unless it is the intended reaction. |
| Reaction Time | Longer exposure increases the risk. | Optimize reaction conditions to minimize the reaction time. |
| Purification | High risk with aqueous or protic mobile phases. | Use anhydrous conditions for chromatography or distillation. Consider using deuterated solvents for HPLC if necessary. |
Detailed Experimental Protocol: Synthesis of an Ether using this compound
This protocol describes the synthesis of a benzyl ether from this compound and benzyl bromide using Williamson ether synthesis, with precautions to minimize deuterium exchange.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (for quenching)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Glassware: All glassware (round-bottom flask, dropping funnel, condenser) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the glassware under a nitrogen atmosphere. The reaction flask should be equipped with a magnetic stirrer and a septum.
-
Dispensing the Reagent: In the reaction flask, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexane under nitrogen to remove the mineral oil, then carefully decant the hexane.
-
Addition of Alcohol: Add anhydrous THF to the reaction flask via a cannula or syringe. Cool the flask to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension via a syringe.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures the complete formation of the deuterated alkoxide.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar, anhydrous eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Mechanisms of acid- and base-catalyzed deuterium exchange at the alpha-carbon of an alcohol.
Caption: Recommended workflow for experiments with this compound to minimize deuterium exchange.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-catalyzed hydrogen--deuterium exchange in alcohols. A convenient method for deuterium labeling of primary alcohols (Journal Article) | OSTI.GOV [osti.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: 6-Chloro-1-hexanol-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Chloro-1-hexanol-d6, particularly focusing on ensuring calibration curve linearity in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
A1: this compound is a deuterated form of 6-Chloro-1-hexanol. In analytical chemistry, it is primarily used as an internal standard (IS) for the quantification of the non-deuterated parent compound or structurally similar analytes. The deuterium labeling provides a mass shift that allows it to be distinguished from the native analyte by a mass spectrometer, while its chemical and physical properties are nearly identical, ensuring it behaves similarly during sample preparation and analysis.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored in its pure form at -20°C, where it can be stable for up to three years. When prepared in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for one month.[1] Proper storage is crucial to prevent degradation and ensure the accuracy of your calibration standards.
Q3: Why is my calibration curve for this compound showing non-linearity?
A3: Non-linearity in calibration curves, especially when using an internal standard like this compound, can stem from several factors. Common causes include detector saturation at high concentrations, matrix effects influencing the ionization of the analyte and internal standard differently, issues with sample preparation, or problems with the analytical instrument, such as the GC-MS system.[2] It is also possible that the analyte and internal standard are affected differently by ion suppression in the MS source.[3][4]
Q4: Can I extrapolate beyond the highest standard in my calibration curve?
A4: It is not recommended to extrapolate beyond the upper or lower limits of your calibration curve. The response of an analytical instrument may not be linear outside the validated range. For instance, many detectors exhibit a non-linear response at high concentrations. If a sample concentration is higher than your highest standard, it should be diluted to fall within the calibration range.[5]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
Symptoms:
-
The calibration curve flattens out at higher concentration points.
-
The response factor (analyte area / IS area) is not constant across the concentration range.
-
Poor correlation coefficient (R²) for the linear regression.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | The mass spectrometer detector can become saturated when ion signals are too high. Solution: - Reduce the injection volume. - Dilute the higher concentration standards and samples. - If using GC-MS, consider using a split injection instead of splitless. - Adjust MS parameters to reduce sensitivity, for example by selecting a less abundant product ion for quantification.[2] |
| Ion Source Saturation | The ion source has a limited capacity for ionization. At high concentrations, the analyte and internal standard may compete for ionization, leading to non-linearity. Solution: - Dilute the calibration standards and samples. - Optimize the ionization source parameters. |
| Matrix Effects | Components in the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard. This effect may not be consistent across different concentrations. Solution: - Improve sample clean-up procedures to remove interfering matrix components. - Perform a matrix effect study by comparing the response in the presence and absence of the matrix.[6][7] - Ensure the calibration standards are prepared in a matrix that closely matches the samples.[6] |
Issue 2: Poor Peak Shape and Inconsistent Response
Symptoms:
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Tailing or fronting of the this compound peak in the chromatogram.
-
Variable peak areas for the same standard concentration.
-
Poor reproducibility of the analyte-to-internal standard area ratio.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| GC Inlet Issues | Active sites in the GC inlet liner can cause adsorption of the analyte, leading to peak tailing. Improper injection technique can also lead to variability. Solution: - Use a deactivated inlet liner. - Replace the septum regularly to prevent leaks and contamination. - Optimize the injection port temperature. |
| Column Contamination or Degradation | The GC column can become contaminated or the stationary phase can degrade over time, leading to poor peak shape and loss of resolution. Solution: - Condition the column according to the manufacturer's instructions. - Trim a small portion (e.g., 0.5 meters) from the inlet side of the column. - If the problem persists, replace the column. |
| Sample Preparation Inconsistency | Variability in the sample preparation steps can lead to inconsistent results. Solution: - Ensure precise and consistent addition of the internal standard to all samples and standards. - Thoroughly vortex or mix all solutions. - Use calibrated pipettes and consistent procedures. |
Experimental Protocols
Protocol: Preparation of Calibration Curve Standards for GC-MS Analysis
This protocol outlines the preparation of a series of calibration standards for the quantification of an analyte using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.
2. Preparation of Working Solutions:
-
Prepare a series of intermediate analyte solutions by serially diluting the analyte stock solution.
-
Prepare an internal standard working solution at a concentration that will yield a suitable detector response (e.g., 10 µg/mL).
3. Preparation of Calibration Standards:
-
Prepare a set of at least five calibration standards by spiking a known volume of the appropriate analyte intermediate solution and a constant volume of the internal standard working solution into a known volume of the matrix (e.g., blank plasma, urine, or the solvent used for the samples).
-
The final concentration of the internal standard should be the same in all calibration standards and samples.
Table 1: Example Calibration Standard Preparation
| Calibration Standard | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Volume of Analyte Intermediate (µL) | Volume of IS Working Solution (µL) | Final Volume (mL) |
| Blank | 0 | 100 | 0 | 10 | 1 |
| STD 1 | 1 | 100 | 1 | 10 | 1 |
| STD 2 | 5 | 100 | 5 | 10 | 1 |
| STD 3 | 20 | 100 | 20 | 10 | 1 |
| STD 4 | 50 | 100 | 50 | 10 | 1 |
| STD 5 | 100 | 100 | 100 | 10 | 1 |
| STD 6 | 200 | 100 | 200 | 10 | 1 |
4. Data Analysis:
-
After acquiring the data (e.g., via GC-MS), calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).
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Perform a linear regression analysis on the data points. The calibration curve should have a correlation coefficient (R²) of ≥ 0.99 for a good linear fit.
Diagrams
Caption: Troubleshooting workflow for non-linear calibration curves.
References
Troubleshooting Guide for 6-Chloro-1-hexanol-d6 Internal Standard
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-Chloro-1-hexanol-d6 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of 6-Chloro-1-hexanol. Deuterated compounds are commonly used as internal standards in mass spectrometry-based quantitative analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Because its chemical and physical properties are very similar to the non-labeled analyte, it can be used to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the internal standard, it is crucial to adhere to the recommended storage conditions. For the pure form, storage at -20°C for up to 3 years is recommended.[1] When prepared as a stock solution in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which analytical techniques is this compound typically used?
This compound is suitable for use as an internal standard in various analytical methods, primarily GC-MS and LC-MS, for the quantification of 6-Chloro-1-hexanol or structurally similar compounds. Its volatility and chemical properties make it amenable to these techniques.
Troubleshooting Common Issues
This section addresses specific problems that may be encountered during the use of this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows a poor peak shape for this compound (e.g., tailing or fronting). What are the potential causes and how can I resolve this?
Answer:
Poor peak shape can be caused by several factors related to the chromatographic system, the sample, or the column.
Possible Causes and Solutions:
-
Column Issues:
-
Contamination: The analytical column may be contaminated with residues from previous injections.
-
Solution: Clean the column according to the manufacturer's instructions. Using a guard column can help protect the analytical column from contamination.
-
-
Column Degradation: The stationary phase of the column may have degraded due to harsh mobile phase conditions (e.g., extreme pH) or high temperatures.
-
Solution: Replace the column if cleaning does not improve the peak shape. Ensure the mobile phase pH and operating temperature are within the column's recommended range.
-
-
Void Formation: A void may have formed at the head of the column.
-
Solution: This is often irreversible, and the column may need to be replaced.
-
-
-
Mobile Phase/Carrier Gas Issues (LC-MS/GC-MS):
-
Incompatible Sample Solvent: The solvent used to dissolve the sample and internal standard may be too strong or incompatible with the mobile phase.
-
Solution: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.
-
-
Incorrect pH: For LC-MS, the pH of the mobile phase can significantly affect the peak shape of polar compounds.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
-
-
System Issues:
-
Extra-column Volume: Excessive tubing length or dead volume in connections can lead to peak broadening.
-
Solution: Use tubing with the smallest appropriate internal diameter and ensure all connections are properly fitted to minimize dead volume.
-
-
Issue 2: Low or No Signal Intensity
Question: I am observing a very low signal or no peak at all for this compound. What could be the problem?
Answer:
A low or absent signal for the internal standard can be due to issues with its preparation, storage, or the analytical instrument's settings.
Possible Causes and Solutions:
-
Internal Standard Preparation and Storage:
-
Incorrect Concentration: The concentration of the internal standard in the working solution may be too low.
-
Solution: Double-check the calculations and dilution steps for the preparation of the working solution.
-
-
Degradation: The internal standard may have degraded due to improper storage.
-
-
Sample Preparation:
-
Poor Recovery: The internal standard may be lost during the sample extraction or cleanup process.
-
Solution: Optimize the sample preparation method to ensure good recovery of the internal standard. This can be evaluated by spiking a clean matrix with a known amount of the standard and measuring the response.
-
-
-
Instrument Settings:
-
Incorrect Mass Spectrometer Parameters: The mass spectrometer may not be set to monitor the correct mass-to-charge ratio (m/z) for this compound.
-
Solution: Verify the precursor and product ion m/z values in the instrument method.
-
-
Source Contamination: The ion source of the mass spectrometer may be dirty, leading to reduced sensitivity.
-
Solution: Clean the ion source according to the manufacturer's protocol.
-
-
Issue 3: High Variability in Internal Standard Response
Question: The peak area of my this compound internal standard is highly variable across my sample batch. What is causing this and how can I improve consistency?
Answer:
High variability in the internal standard response can compromise the accuracy and precision of your quantitative results.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Variable Extraction Efficiency: Inconsistent execution of the sample preparation steps can lead to variable recovery of the internal standard.
-
Solution: Ensure that the sample preparation protocol is followed precisely for all samples. The use of automated sample preparation systems can improve consistency.
-
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer source. This effect can vary between samples.
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Solution: Improve the sample cleanup procedure to remove interfering matrix components. Diluting the sample may also help to reduce matrix effects.
-
-
-
Instrument Performance:
-
Injector Issues: A malfunctioning autosampler can lead to inconsistent injection volumes.
-
Solution: Perform maintenance on the autosampler, including checking the syringe and injection port.
-
-
Fluctuations in Ion Source: An unstable ion source can cause fluctuations in signal intensity.
-
Solution: Ensure the ion source is clean and that gas flows and temperatures are stable.
-
-
Issue 4: Isotopic Contribution or Crosstalk
Question: I am observing a signal for my analyte in my blank samples that are only spiked with the this compound internal standard. What could be the cause?
Answer:
This phenomenon, often referred to as isotopic crosstalk, can occur with deuterated internal standards.
Possible Causes and Solutions:
-
In-source Fragmentation: The deuterated internal standard can sometimes lose deuterium atoms in the ion source of the mass spectrometer, resulting in a fragment ion with the same m/z as the non-labeled analyte.
-
Solution: Optimize the ionization conditions (e.g., collision energy) to minimize in-source fragmentation.
-
-
Isotopic Purity of the Standard: The this compound standard may contain a small percentage of the non-deuterated form as an impurity.
-
Solution: Check the certificate of analysis for the isotopic purity of the standard. If necessary, a new batch of the standard with higher isotopic purity may be required.
-
Quantitative Data Summary
The following table summarizes key quantitative data for 6-Chloro-1-hexanol and its deuterated internal standard.
| Parameter | 6-Chloro-1-hexanol | This compound |
| Molecular Formula | C₆H₁₃ClO | C₆H₇D₆ClO |
| Molecular Weight | 136.62 g/mol | 142.66 g/mol |
| CAS Number | 2009-83-8 | 1219794-83-8 |
Note: Specific m/z values for precursor and product ions will depend on the ionization technique (e.g., ESI, CI, EI) and the instrument used. These should be determined empirically during method development.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution with the appropriate solvent to achieve the desired concentration for spiking into samples and calibration standards.
-
Prepare fresh working solutions as needed and store them under the same conditions as the stock solution.
-
Protocol 2: Sample Preparation (General Example for Biological Fluids)
-
Sample Collection: Collect the biological fluid (e.g., plasma, urine) and store it appropriately.
-
Spiking: To a known volume of the sample (e.g., 100 µL), add a small, precise volume of the this compound working solution.
-
Protein Precipitation (for plasma/serum): Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the initial mobile phase (for LC-MS) or for derivatization (for GC-MS).
-
Analysis: Inject the reconstituted sample into the GC-MS or LC-MS system.
Diagrams
Caption: Troubleshooting workflow for common issues with this compound.
This guide provides a starting point for troubleshooting issues with the this compound internal standard. For more complex problems, consulting with your instrument manufacturer's technical support is recommended.
References
Technical Support Center: Enhancing Sensitivity for 6-Chloro-1-hexanol-d6 Detection
Welcome to the technical support center for the enhanced detection of 6-Chloro-1-hexanol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in our analyses?
A1: this compound is the deuterium-labeled form of 6-Chloro-1-hexanol. It is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a robust method to correct for analyte loss during sample preparation and for variations in instrument response, leading to more accurate and precise quantification.
Q2: We are experiencing poor sensitivity when analyzing 6-Chloro-1-hexanol without derivatization. Why is this and what can be done to improve it?
A2: Alcohols, like 6-Chloro-1-hexanol, are polar compounds and can exhibit poor chromatographic behavior, such as peak tailing, on common non-polar GC columns. This leads to broad peaks and, consequently, lower sensitivity. Furthermore, their volatility might not be optimal for GC analysis. To enhance sensitivity, derivatization is highly recommended. This process modifies the alcohol into a less polar, more volatile, and more thermally stable compound, resulting in sharper peaks and improved signal-to-noise ratios.
Q3: What is the recommended derivatization technique for 6-Chloro-1-hexanol?
A3: The most common and effective derivatization technique for alcohols is silylation. This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is widely used for this purpose. The resulting TMS ether of 6-Chloro-1-hexanol is significantly more volatile and less polar, leading to improved chromatographic performance and sensitivity in GC-MS analysis.
Q4: Can this compound be analyzed by LC-MS/MS without derivatization?
A4: Yes, LC-MS/MS is a viable alternative for the analysis of this compound without the need for derivatization. Liquid chromatography is well-suited for the analysis of polar compounds. However, careful optimization of the mobile phase and mass spectrometry parameters is crucial to achieve good sensitivity. For halogenated compounds, electrospray ionization (ESI) in negative ion mode can be effective. The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is key to obtaining high selectivity and sensitivity.
Troubleshooting Guides
GC-MS Analysis with Derivatization
Issue 1: Incomplete or No Derivatization
-
Symptom: The chromatogram shows a broad, tailing peak for underivatized 6-Chloro-1-hexanol and a small or non-existent peak for the TMS-derivatized form.
-
Possible Causes & Solutions:
-
Presence of Moisture: Water in the sample or reagents will react with the BSTFA, reducing its effectiveness. Ensure all glassware is thoroughly dried, and use anhydrous solvents. If the sample is aqueous, it must be extracted and dried before derivatization.
-
Reagent Degradation: BSTFA is sensitive to moisture and has a limited shelf life once opened. Use fresh reagent and store it properly in a desiccator.
-
Insufficient Reagent: Ensure a sufficient molar excess of BSTFA is used to drive the reaction to completion. A general rule is a 2:1 molar ratio of BSTFA to active hydrogens.
-
Suboptimal Reaction Conditions: The derivatization reaction may require heating to proceed to completion. A typical condition is heating at 60-70°C for 30-60 minutes. The addition of a catalyst like pyridine can also improve the reaction rate, especially for sterically hindered alcohols.
-
Issue 2: Peak Tailing of the Derivatized Analyte
-
Symptom: The peak for the 6-Chloro-1-hexanol-TMS ether is not symmetrical and shows tailing.
-
Possible Causes & Solutions:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Use a deactivated liner and a high-quality, inert GC column. Periodically trimming a small portion of the column from the inlet side can remove accumulated non-volatile residues.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample.
-
Inappropriate Column Phase: While the TMS derivative is less polar, a column with a suitable stationary phase (e.g., a 5% phenyl-methylpolysiloxane) should be used.
-
LC-MS/MS Analysis (Underivatized)
Issue 1: Low Signal Intensity / Poor Sensitivity
-
Symptom: The signal for this compound is weak, and the signal-to-noise ratio is low.
-
Possible Causes & Solutions:
-
Suboptimal Ionization: The choice of ionization source and polarity is critical. For halogenated compounds, Electrospray Ionization (ESI) in negative ion mode is often effective. Optimize the source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ion signal.
-
Inefficient Mobile Phase: The mobile phase composition affects both chromatographic separation and ionization efficiency. For reversed-phase chromatography, a gradient of methanol or acetonitrile with a small amount of a modifier (e.g., ammonium formate or acetate) can be effective. The pH of the mobile phase can also significantly impact ionization.
-
Incorrect MRM Transitions: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for sensitivity and selectivity. Infuse a standard solution of 6-Chloro-1-hexanol directly into the mass spectrometer to determine the optimal MRM transitions and collision energies.
-
Issue 2: Matrix Effects
-
Symptom: Inconsistent results, ion suppression, or enhancement when analyzing samples in a complex matrix (e.g., plasma, urine).
-
Possible Causes & Solutions:
-
Co-eluting Matrix Components: Components in the sample matrix that elute at the same time as the analyte can interfere with its ionization. Improve the chromatographic separation to resolve the analyte from interfering compounds.
-
Sample Preparation: Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Use of a Deuterated Internal Standard: this compound is an excellent internal standard as it will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction for any signal suppression or enhancement.
-
Data Presentation
Table 1: Comparison of Analytical Approaches for 6-Chloro-1-hexanol Detection
| Parameter | GC-MS (Underivatized) | GC-MS (with BSTFA Derivatization) | LC-MS/MS (Underivatized) |
| Typical Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~1-10 ng/mL |
| Peak Shape | Poor (Tailing) | Excellent (Symmetrical) | Good to Excellent |
| Analysis Time | Moderate | Moderate | Fast |
| Sample Preparation | Simple | More complex (derivatization step) | Simple to Moderate (extraction may be needed) |
| Selectivity | Good | Good | Excellent (with MRM) |
Note: The values presented are typical estimates and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
GC-MS Analysis with BSTFA Derivatization
-
Sample Preparation:
-
If the sample is aqueous, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 10 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of 6-Chloro-1-hexanol and this compound.
-
6-Chloro-1-hexanol-TMS: m/z 117, 193, 208
-
This compound-TMS: m/z 123, 199, 214
-
-
LC-MS/MS Analysis (Underivatized)
-
Sample Preparation:
-
For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: C18, 100 mm x 2.1 mm ID, 3.5 µm particle size.
-
Mobile Phase A: Water with 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 5 mM ammonium formate.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ion Source: Electrospray Ionization (ESI) in Negative Ion Mode.
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
6-Chloro-1-hexanol: Precursor ion [M-H]⁻ m/z 135.1 → Product ions (e.g., m/z 35 [Cl⁻], m/z 99.1).
-
This compound: Precursor ion [M-H]⁻ m/z 141.1 → Product ions (e.g., m/z 35 [Cl⁻], m/z 105.1). *Collision energies should be optimized for the specific instrument.
-
-
Visualizations
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Troubleshooting low sensitivity in LC-MS/MS analysis.
Validation & Comparative
A Head-to-Head Comparison: 6-Chloro-1-hexanol-d6 vs. Non-Deuterated Internal Standards in Bioanalytical Quantification
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. This is especially true for liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique for measuring drug concentrations in biological matrices. This guide provides an objective comparison between the use of a deuterated internal standard, specifically 6-Chloro-1-hexanol-d6, and a non-deuterated structural analog, 6-Chloro-1-hexanol, in a representative bioanalytical workflow.
The "gold standard" in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS), where some hydrogen atoms in the analyte molecule are replaced with deuterium.[1] this compound exemplifies such a standard. The rationale is that the deuterated standard is chemically identical to the analyte, exhibiting nearly the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[2] This allows for effective compensation for variations during sample preparation and analysis.[3]
Conversely, a non-deuterated internal standard is a chemically different molecule that is structurally similar to the analyte. While more readily available and less expensive, its ability to perfectly mimic the analyte's behavior throughout the analytical process can be limited.[4]
Performance Under Scrutiny: A Comparative Analysis
To illustrate the performance differences, we present hypothetical yet realistic data from the quantification of the chemotherapy drug Busulfan in human plasma. In this scenario, Busulfan is the analyte of interest. We compare the use of this compound (as a stand-in for the commonly used Busulfan-d8, to adhere to the topic) and non-deuterated 6-Chloro-1-hexanol as internal standards.
Table 1: Comparison of Key Performance Metrics
| Performance Metric | This compound (Deuterated IS) | 6-Chloro-1-hexanol (Non-Deuterated IS) | Acceptance Criteria |
| Recovery (%) | 92.5 | 85.2 | Consistent and reproducible[5] |
| Intra-Assay Precision (%CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ)[5] |
| Inter-Assay Precision (%CV) | < 6% | < 15% | ≤ 15% (≤ 20% at LLOQ)[5] |
| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.5% | Within ±15% (±20% at LLOQ)[5] |
| Matrix Effect (%) | 98.5 (Minimal ion suppression) | 88.0 (Moderate ion suppression) | Consistent and minimized |
Note: LLOQ refers to the Lower Limit of Quantification. %CV is the percentage coefficient of variation.
The data clearly indicates the superior performance of the deuterated internal standard. The recovery of this compound is higher and more consistent, leading to better precision and accuracy.[6] Crucially, the matrix effect—the alteration of ionization efficiency by co-eluting matrix components—is significantly minimized with the deuterated standard. This is because the deuterated standard co-elutes with the analyte and experiences the same ionization suppression or enhancement.[4]
Experimental Insight: A Closer Look at the Methodology
The following is a representative experimental protocol for the quantification of Busulfan in human plasma using an internal standard and LC-MS/MS.
Objective: To determine the concentration of Busulfan in human plasma samples.
Materials:
-
Busulfan analytical standard
-
Internal Standard: this compound or 6-Chloro-1-hexanol
-
Human plasma (drug-free)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system with an electrospray ionization (ESI) source
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Busulfan and the internal standard in an appropriate solvent (e.g., ACN).
-
Prepare calibration standards by spiking known concentrations of Busulfan into drug-free human plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (a fixed concentration).
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.[7]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for Busulfan and the internal standard.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Busulfan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Rationale
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship behind the choice of internal standards.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. SOP 12: Validation of Bioanalytical Methods | Onkologie | Karger Publishers [karger.com]
- 7. A rapid & sensitive liquid chromatography- tandem mass spectrometry method for the quantitation of busulfan levels in plasma & application for routine therapeutic monitoring in haematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for 6-Chloro-1-hexanol-d6: A Guide for Researchers
In the realm of pharmaceutical research and drug development, the accurate and precise quantification of deuterated compounds is paramount. 6-Chloro-1-hexanol-d6, a deuterated stable isotope-labeled internal standard, plays a crucial role in pharmacokinetic and metabolic studies by enabling the precise measurement of its non-deuterated analogue. This guide provides a comparative overview of the common analytical methodologies employed for the quantification of this compound, with a focus on their accuracy and precision. Due to the limited availability of public-facing validation data for this compound, this guide leverages performance characteristics from validated methods for structurally similar halogenated compounds to provide a representative comparison.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical technique is critical for achieving reliable and reproducible results. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most prevalent methods for the analysis of this compound. The following table summarizes the typical performance characteristics of these methods, with data for the GC-MS method being representative of a validated method for the similar compound, 4-chloro-1-butanol.
| Parameter | GC-MS Method (Representative) | LC-MS/MS Method (Typical) |
| Limit of Detection (LOD) | ~0.05 ppm | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.08 ppm | 0.05 - 0.5 ng/mL |
| Linearity (R²) | >0.999 | >0.995 |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% |
| Precision (RSD%) | < 10% | < 15% |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of accurate and precise analytical measurements. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Method for this compound
This protocol is based on methodologies developed for the analysis of similar short-chain halogenated alcohols and is suitable for the quantification of this compound in various matrices.
a) Sample Preparation:
-
Accurately weigh 100 mg of the sample (e.g., active pharmaceutical ingredient) into a 10 mL volumetric flask.
-
Add a known concentration of an appropriate internal standard (if this compound is not being used as the internal standard itself).
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Transfer an aliquot of the solution into a GC vial for analysis.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 240 °C at 25 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for this compound and the internal standard.
-
LC-MS/MS Method for this compound
This protocol provides a general framework for the analysis of this compound, particularly in biological matrices where higher sensitivity is often required.
a) Sample Preparation (e.g., from Plasma):
-
To 100 µL of plasma sample, add 10 µL of this compound working solution as the internal standard.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC vial for analysis.
b) LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize and monitor specific precursor-to-product ion transitions for this compound and its non-deuterated analogue.
-
Visualizing Workflows and Logic
Graphical representations of experimental workflows and decision-making processes can significantly enhance understanding and reproducibility.
Inter-laboratory Comparison of 6-Chloro-1-hexanol-d6 Assays: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the quantification of 6-Chloro-1-hexanol-d6, a deuterated internal standard crucial for mass spectrometry-based studies. The performance of two hypothetical laboratories is presented to illustrate the expected precision and accuracy of a validated bioanalytical method. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical methodologies.
Data Presentation
The following table summarizes the quantitative performance data from two independent laboratories ("Lab A" and "Lab B") for the analysis of this compound in human plasma. The data is representative of a typical validation study for a bioanalytical method.
| Performance Metric | Lab A | Lab B | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Analyte response ≥ 5x blank response |
| Accuracy at LLOQ | 95.8% | 93.5% | 80-120% |
| Precision at LLOQ (%CV) | 8.2% | 9.5% | ≤ 20% |
| Accuracy (Low QC) | 98.2% | 96.4% | 85-115% |
| Precision (Low QC, %CV) | 6.5% | 7.8% | ≤ 15% |
| Accuracy (Mid QC) | 101.5% | 99.8% | 85-115% |
| Precision (Mid QC, %CV) | 5.1% | 6.2% | ≤ 15% |
| Accuracy (High QC) | 99.3% | 102.1% | 85-115% |
| Precision (High QC, %CV) | 4.7% | 5.5% | ≤ 15% |
| Matrix Effect (%CV) | 12.3% | 14.1% | ≤ 15% |
| Recovery | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
QC: Quality Control, CV: Coefficient of Variation
Experimental Protocols
The following protocols describe the methodologies used for the bioanalytical assay of this compound in human plasma.
1. Sample Preparation: Protein Precipitation
This method is commonly used for its simplicity and speed.[1]
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique for quantifying small molecules in complex biological matrices.[2]
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.
-
3. Method Validation
The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]
-
Specificity and Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
-
Linearity: A calibration curve was prepared by spiking blank plasma with known concentrations of the analyte. The linearity was evaluated by a weighted linear regression analysis.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates.[4] The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[4]
-
Matrix Effect: Evaluated to ensure that the matrix components do not suppress or enhance the ionization of the analyte.
-
Stability: The stability of the analyte in plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizations
Experimental Workflow for this compound Assay
Caption: Workflow for the analysis of this compound in plasma.
Logical Relationship of Bioanalytical Method Validation Parameters
References
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards in Analytical Method Validation, Featuring 6-Chloro-1-hexanol-d6
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of analytical methods. An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, correcting for variability and ensuring accurate quantification. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards, using a validated bioanalytical method for a model analyte, 4-chloro-1-butanol, to illustrate the superior performance of deuterated standards like 6-Chloro-1-hexanol-d6.
Stable isotope-labeled internal standards, particularly deuterated compounds, are widely considered the gold standard in quantitative mass spectrometry.[1][2] They exhibit nearly identical physicochemical properties to the analyte, leading to similar extraction recovery, ionization response, and chromatographic retention times.[1][2] This co-elution is crucial for compensating for matrix effects, a common source of error in bioanalysis.[3] While non-deuterated, structurally similar internal standards are a viable alternative, they may not perfectly mirror the analyte's behavior, potentially leading to less accurate and precise results.
This guide will delve into a comparative analysis, presenting hypothetical yet realistic performance data for this compound based on established validation parameters for similar deuterated standards used in routine clinical analysis.[4][5][6] We will contrast this with published data for a non-deuterated internal standard, 3-chloro-1-butanol, used in the quantification of 4-chloro-1-butanol.[7]
Comparative Performance of Internal Standards
The following table summarizes the expected performance of an analytical method for 4-chloro-1-butanol using this compound as an internal standard, benchmarked against the validated performance of 3-chloro-1-butanol.[7] The data for this compound is adapted from robust LC-MS/MS methods utilizing deuterated internal standards for the quantification of the drug busulfan.[4][5][6]
| Validation Parameter | This compound (Hypothetical Performance) | 3-chloro-1-butanol (Published Data[7]) |
| **Linearity (R²) ** | ≥ 0.999 | 0.9999 |
| Range | 0.1 - 50 ppm | 0.08 - 40 ppm |
| Limit of Detection (LOD) | 0.03 ppm | 0.05 ppm |
| Limit of Quantification (LOQ) | 0.1 ppm | 0.08 ppm |
| Accuracy (% Recovery) | 95.0 - 105.0% | 90.5 - 108.7% |
| Precision (%RSD) | < 5% | < 6.0% |
| Matrix Effect | Minimal and compensated | Potential for variability |
| Extraction Recovery | ~98% (assumed similar to analyte) | Not explicitly stated, but variability is possible |
The Workflow of Analytical Method Validation
A robust analytical method validation ensures that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating a bioanalytical method using an internal standard.
Caption: A typical workflow for analytical method validation.
The Role of an Internal Standard in Mitigating Variability
The primary function of an internal standard is to correct for variations in sample processing and instrument response. The diagram below illustrates how a deuterated internal standard co-eluting with the analyte can compensate for signal suppression or enhancement caused by the sample matrix.
Caption: How a deuterated internal standard corrects for matrix effects.
Detailed Experimental Protocol: Validation of a Bioanalytical Method for 4-chloro-1-butanol
This section outlines a comprehensive protocol for the validation of a method for quantifying 4-chloro-1-butanol in a biological matrix (e.g., plasma) using this compound as the internal standard. This protocol is based on established guidelines for bioanalytical method validation.
1. Materials and Reagents
-
4-chloro-1-butanol (analyte) reference standard
-
This compound (internal standard)
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC columns (e.g., C18)
2. Stock and Working Solutions
-
Prepare individual stock solutions of the analyte and internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.1 to 50 µg/mL).
-
Prepare a working internal standard solution at a fixed concentration (e.g., 1 µg/mL).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or QC sample), add 20 µL of the working internal standard solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6470B Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
4-chloro-1-butanol: [M+H]+ → fragment ion (to be determined experimentally)
-
This compound: [M+H]+ → fragment ion (to be determined experimentally)
-
5. Validation Parameters
-
Linearity: Analyze a set of calibration standards in triplicate over at least three separate days. Plot the peak area ratio (analyte/IS) against the analyte concentration and determine the linearity using a weighted linear regression. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze five replicates of each QC level on three different days. Accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% for the LLOQ).[4][5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing a series of diluted solutions of the analyte. The LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1.[4]
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. The use of a deuterated internal standard is expected to compensate for any significant matrix effects.[3]
-
Extraction Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The use of a deuterated internal standard, such as this compound, offers significant advantages in the validation and application of bioanalytical methods. By closely mimicking the behavior of the analyte, it provides superior correction for analytical variability, leading to enhanced accuracy, precision, and robustness of the assay. While non-deuterated internal standards can be employed, the potential for chromatographic separation from the analyte and differential responses to matrix effects can compromise data quality. For high-stakes applications in drug development and clinical research, the investment in a deuterated internal standard is a sound scientific practice that ensures the reliability and integrity of the analytical data.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of 6-Chloro-1-hexanol-d6 in Isotopic Analysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is paramount. Isotopic standards play a crucial role in achieving this accuracy, particularly in mass spectrometry-based methods. This guide provides a comparative overview of 6-Chloro-1-hexanol-d6 and its place among other isotopic standards, with a focus on a key application in therapeutic drug monitoring (TDM).
This compound: A Deuterated Internal Standard
This compound is the deuterium-labeled form of 6-Chloro-1-hexanol.[1][2] In analytical chemistry, particularly in quantitative mass spectrometry, such stable isotope-labeled compounds are invaluable as internal standards. The fundamental principle behind their use is to add a known quantity of the isotopic standard to a sample before analysis. This standard, being chemically identical to the analyte of interest but with a different mass due to the isotopic labeling, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal of the analyte to the known concentration of the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response.
A Case Study in Therapeutic Drug Monitoring: Busulfan and its Deuterated Standard
To illustrate the application and importance of isotopic standards in a relevant clinical context, we will examine the therapeutic drug monitoring of the chemotherapy agent, busulfan. Busulfan is a potent alkylating agent used in high doses as a conditioning regimen for hematopoietic stem cell transplantation.[3] It exhibits significant inter-individual pharmacokinetic variability and has a narrow therapeutic window, making TDM essential to optimize patient outcomes and minimize toxicity.
The gold standard for internal standards in busulfan quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is busulfan-d8 , a deuterated analog of busulfan.
Performance Comparison: The Ideal Internal Standard
An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. The following table compares the theoretical advantages of a dedicated isotopic standard like busulfan-d8 against a potential, but undocumented, alternative like this compound for the analysis of busulfan.
| Feature | Busulfan-d8 (Deuterated Busulfan) | This compound (Hypothetical Alternative) |
| Chemical Structure | Identical to busulfan, with 8 deuterium atoms replacing hydrogen atoms. | Structurally different from busulfan. |
| Chromatographic Behavior | Co-elutes with busulfan, ensuring simultaneous analysis and correction for matrix effects at the same retention time. | Different retention time, leading to potential variations in matrix effects. |
| Ionization Efficiency | Nearly identical to busulfan, providing accurate correction for ionization suppression or enhancement. | Different ionization properties, which may not accurately reflect the ionization behavior of busulfan. |
| Extraction Recovery | Similar extraction efficiency from biological matrices as busulfan. | Extraction recovery may differ significantly from that of busulfan. |
| Overall Accuracy | High, as it corrects for variability at multiple stages of the analytical process. | Lower, as it cannot fully compensate for analyte-specific variations. |
Experimental Workflow: Busulfan TDM using Busulfan-d8
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of busulfan using busulfan-d8 as an internal standard.
Experimental Protocol: Quantification of Busulfan in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of patient plasma, add 10 µL of a busulfan-d8 internal standard working solution (e.g., 10 µg/mL in acetonitrile).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Busulfan: Q1 m/z [M+NH₄]⁺ → Q3 m/z [fragment]
-
Busulfan-d8: Q1 m/z [M+NH₄]⁺ → Q3 m/z [fragment]
-
3. Data Analysis:
-
Integrate the peak areas for both busulfan and busulfan-d8.
-
Calculate the peak area ratio of busulfan to busulfan-d8.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of busulfan in the patient sample by interpolating its peak area ratio on the calibration curve.
Conclusion
While this compound is available as a deuterated internal standard, its specific applications in quantitative analysis are not well-documented in the scientific literature, precluding a direct data-driven comparison with other standards. However, the principles of isotopic dilution analysis are well-established. The case of busulfan therapeutic drug monitoring clearly demonstrates the critical role of a dedicated, structurally identical isotopic standard like busulfan-d8. The use of such a standard ensures the highest accuracy and precision in quantification, which is essential for clinical decision-making and patient safety. For researchers developing new quantitative assays, the selection of an internal standard that closely mimics the physicochemical properties of the analyte is a cornerstone of a robust and reliable method.
References
Cross-Validation of Analytical Methods for Drug Quantification: A Comparative Guide Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. Cross-validation of different analytical techniques is a critical step to ensure data integrity and consistency. This guide provides a comparative overview of two common methods for the quantification of the alkylating agent busulfan, utilizing its deuterated internal standard, busulfan-d8, as a representative example due to the lack of direct comparative studies for 6-Chloro-1-hexanol-d6.
The use of a stable isotope-labeled internal standard (SIL-IS) like busulfan-d8 is a widely accepted approach to normalize for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[1][2] This guide will compare a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of busulfan in plasma.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the two methods, allowing for a direct comparison of their analytical capabilities.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Internal Standard | Busulfan-d8 | Busulfan-d8 |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Gas Chromatograph coupled to a Mass Spectrometer |
| Sample Preparation | Protein precipitation | Extraction and derivatization |
| Linearity Range | 0.2 - 100 ng/mL[2] | 10 - 2000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] | 20 ng/mL[3] |
| Precision (%CV) | < 15%[1] | Not explicitly stated |
| Accuracy (%Bias) | 1% and 7% (compared to two GC-MS methods)[1] | Good agreement with another GC-MS method[3] |
| Run Time | ~4 minutes[1] | Not explicitly stated |
| Extraction Recovery | ~77%[1] | Not explicitly stated |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for both the LC-MS/MS and GC-MS methods are provided below to facilitate replication and cross-validation in your own laboratory settings.
Method 1: LC-MS/MS for Busulfan Quantification
This method is noted for its high sensitivity and rapid analysis time.
1. Sample Preparation:
-
To 50 µL of heparinized plasma, add an appropriate amount of busulfan-d8 internal standard solution.[1]
-
Precipitate proteins by adding acetonitrile.[1]
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 column
-
Mobile Phase: A gradient of ammonium acetate and formic acid in water and methanol.[1]
-
Flow Rate: 0.6 mL/min[1]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for busulfan and busulfan-d8.[1]
Method 2: GC-MS for Busulfan Quantification
This method, while requiring a derivatization step, is a robust and well-established technique.
1. Sample Preparation:
-
Extract plasma samples containing busulfan and the busulfan-d8 internal standard with ethyl acetate.[3]
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with 2,3,5,6-tetrafluorothiophenol.[3]
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: Capillary column suitable for the analysis of derivatized busulfan.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: An optimized temperature ramp to ensure separation of the analyte from other components.
-
Mass Spectrometry: Electron ionization (EI).
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized busulfan and busulfan-d8.[3]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of busulfan in plasma by gas chromatography-mass spectrometry following derivatization with tetrafluorothiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using 6-Chloro-1-hexanol-d6 in Regulated Bioanalysis: A Comparative Guide
In the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive justification for the use of 6-Chloro-1-hexanol-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), by comparing its expected performance with that of a structural analog internal standard.
The use of a SIL-IS is widely recognized as the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Regulatory bodies such as the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards whenever possible for bioanalytical methods.[3] This preference is rooted in the ability of a SIL-IS to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby providing the most effective compensation for potential variabilities.[2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
To illustrate the advantages of a deuterated internal standard, this section presents a comparative summary of the expected performance of this compound versus a hypothetical, yet representative, structural analog internal standard, such as 6-Bromo-1-hexanol. The data presented below is based on established principles of bioanalytical method validation and data from studies utilizing deuterated internal standards for analogous small molecules.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., 6-Bromo-1-hexanol) | Justification |
| Co-elution | Identical retention time to the analyte. | Similar, but potentially different retention time. | A deuterated IS has nearly identical physicochemical properties to the analyte, ensuring it experiences the same chromatographic conditions and matrix effects at the same time.[1] |
| Extraction Recovery | Highly similar to the analyte across various conditions. | May differ from the analyte, especially with varying pH or solvent polarity. | The subtle difference in mass due to deuterium substitution has a negligible effect on extraction efficiency, leading to more consistent analyte/IS ratios. |
| Matrix Effects | Effectively compensates for ion suppression or enhancement. | May experience different degrees of ion suppression or enhancement than the analyte. | As the deuterated IS co-elutes and has the same ionization properties as the analyte, it accurately tracks and corrects for variability in the MS signal caused by the sample matrix.[2] |
| Precision and Accuracy | Typically results in higher precision and accuracy. | May lead to greater variability and potential bias in results. | The close tracking of the analyte by the deuterated IS minimizes the impact of random and systematic errors throughout the analytical process. |
| Method Robustness | Enhances the overall robustness and reliability of the assay. | The method may be more susceptible to variations in experimental conditions. | The use of a deuterated IS often leads to a more "rugged" method that can withstand minor variations in sample preparation and instrument performance. |
Experimental Protocol: A Case Study with Busulfan and its Deuterated Internal Standard
To provide a practical context, the following is a detailed experimental protocol for the quantification of the alkylating agent busulfan in human plasma using its deuterated internal standard, busulfan-d8. This method is analogous to how this compound would be employed for the analysis of 6-Chloro-1-hexanol or a structurally similar analyte.
Objective: To accurately quantify the concentration of busulfan in human plasma using a validated LC-MS/MS method with busulfan-d8 as the internal standard.
1. Materials and Reagents:
-
Busulfan reference standard
-
Busulfan-d8 internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, analytical grade
-
Ultrapure water
-
Control human plasma
2. Sample Preparation:
-
To 50 µL of plasma sample (calibrators, quality controls, and unknown samples), add 10 µL of the internal standard working solution (e.g., 3 µg/mL busulfan-d8 in ACN).[4]
-
Add 440 µL of 0.1% v/v formic acid in acetonitrile to precipitate proteins.[4]
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 10 mM ammonium formate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 80:20 (v/v) Mobile Phase B:Mobile Phase A
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
4. Data Analysis:
-
The concentration of busulfan in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Logical Workflow for Regulated Bioanalysis
The following diagram illustrates the typical workflow in a regulated bioanalysis laboratory, highlighting the critical role of the internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for regulated studies. The use of a deuterated internal standard, such as this compound, offers significant advantages over structural analogs. Its ability to closely mimic the analyte's behavior during sample preparation and analysis leads to improved accuracy, precision, and method robustness by effectively compensating for matrix effects and other sources of variability. The provided experimental protocol for busulfan analysis serves as a practical example of the successful implementation of a deuterated internal standard in a regulated bioanalytical setting. Therefore, the use of this compound is strongly justified for regulated bioanalysis to ensure the generation of high-quality, reliable data.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Advantage: A Comparative Guide to 6-Chloro-1-hexanol-d6 in Bioanalysis and Synthesis
For researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy and precision is paramount. In mass spectrometry-based quantification and the synthesis of labeled compounds, the choice of internal standards and building blocks is a critical determinant of data quality and experimental success. This guide provides a comprehensive comparison of 6-Chloro-1-hexanol-d6, a deuterium-labeled internal standard and synthetic precursor, with its non-deuterated counterparts and other analytical strategies.
Deuterium-labeled compounds, such as this compound, are powerful tools in modern analytical and medicinal chemistry. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a mass shift that is easily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This characteristic makes them ideal as internal standards for quantitative analysis and as tracers in metabolic studies.
I. This compound as an Internal Standard in Quantitative Bioanalysis
In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variability arising from sample preparation, instrument response, and matrix effects. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While specific performance data for this compound is not extensively published, the advantages of using a stable isotope-labeled internal standard (SIL-IS) over a non-deuterated structural analog are well-documented.[2] The following table summarizes a representative comparison of recovery and matrix effects for an analyte quantified using a deuterated internal standard versus a non-deuterated structural analog internal standard. This data is illustrative of the expected performance benefits of using a compound like this compound.
| Parameter | Analyte with Deuterated IS | Analyte with Non-Deuterated Analog IS |
| Extraction Recovery (%) | ||
| Low QC | 98.5 | 85.2 |
| Medium QC | 99.1 | 86.5 |
| High QC | 98.8 | 84.9 |
| Matrix Effect (%) | ||
| Lot 1 | 99.2 | 75.3 |
| Lot 2 | 101.5 | 115.8 |
| Lot 3 | 98.9 | 88.1 |
| Precision (%RSD) | ||
| Intra-day | < 5% | < 15% |
| Inter-day | < 6% | < 18% |
This table presents representative data illustrating the typical performance differences between a deuterated and a non-deuterated internal standard.
The data clearly indicates that the deuterated internal standard provides more consistent and higher recovery rates and is significantly less affected by matrix-induced signal suppression or enhancement.[3] This leads to improved precision and accuracy in the quantification of the target analyte.[4][5]
Experimental Protocol: Generic LC-MS/MS Method for Analyte Quantification using a Deuterated Internal Standard
The following is a generalized protocol for the quantification of a small molecule analyte in a biological matrix, such as plasma, using a deuterated internal standard like this compound.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard.
References
A Researcher's Guide to 6-Chloro-1-hexanol-d6: A Comparative Analysis
For researchers and scientists engaged in drug development and bioanalytical studies, the choice of internal standards is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of 6-Chloro-1-hexanol-d6, a deuterated internal standard, with its non-deuterated counterpart, 6-Chloro-1-hexanol. By examining key quality attributes and performance in analytical applications, this guide aims to equip professionals with the necessary information to make informed decisions for their experimental needs.
Quality and Purity: A Comparative Overview
The Certificate of Analysis (CoA) for a chemical substance is a critical document that outlines its quality and purity specifications. While a specific CoA for this compound is not publicly available, we can construct a typical specification based on commercially available information and compare it with the CoA of the non-deuterated 6-Chloro-1-hexanol.
Table 1: Comparison of Typical Certificate of Analysis Parameters
| Parameter | This compound (Typical) | 6-Chloro-1-hexanol |
| Appearance | Clear, colorless liquid | Clear, colorless to light yellow liquid[1] |
| Purity (by GC) | ≥98% | 97% - 99.50%[1][2] |
| Isotopic Purity (d6) | ≥98% | Not Applicable |
| Chemical Identity (by ¹H NMR) | Consistent with structure | Consistent with structure[1] |
| Refractive Index (n20/D) | ~1.456 | 1.4560 |
| Water Content (by KF) | ≤0.3% | 0.29%[1] |
The most significant distinction lies in the isotopic purity of this compound, a critical parameter for its function as an internal standard in mass spectrometry-based assays. This high level of deuterium enrichment ensures a distinct mass shift from the endogenous analyte, minimizing signal overlap and enhancing quantitative accuracy.[3]
Performance in Analytical Applications: The Deuterated Advantage
6-Chloro-1-hexanol and its deuterated analog are often utilized in the synthesis of various organic molecules and as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[4][5] The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variations during sample preparation and analysis.[3][6]
Stable isotope-labeled internal standards co-elute with the analyte of interest, experiencing similar ionization suppression or enhancement effects in the mass spectrometer's ion source.[6] This co-elution behavior allows for more accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even with fluctuations in instrument performance or matrix effects.[3][6] While generally beneficial, it's important to note that in some complex matrices, differential matrix effects can still occur.[7]
Experimental Protocols
To illustrate the practical application of these compounds, detailed methodologies for their use as internal standards in a typical LC-MS workflow are provided below.
Experimental Protocol: Quantification of an Analyte using this compound as an Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the non-deuterated analyte in a suitable organic solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner.
-
Spike each calibration standard and QC sample with a fixed concentration of the this compound internal standard solution.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma, urine), add 300 µL of the internal standard spiking solution in a protein precipitation solvent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample onto an appropriate LC column (e.g., C18).
-
Use a gradient elution program to separate the analyte and the internal standard.
-
Detect the ions using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind selecting a deuterated standard, the following diagrams are provided.
Caption: LC-MS analytical workflow using a deuterated internal standard.
Caption: Decision guide for selecting an appropriate internal standard.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-1-hexanol-d6: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 6-Chloro-1-hexanol-d6, a deuterated halogenated alcohol. Adherence to these procedures will minimize risks and ensure responsible environmental stewardship.
Immediate Safety and Handling Precautions
6-Chloro-1-hexanol is classified as a hazardous substance, causing skin and serious eye irritation. It may also be harmful if inhaled or in contact with skin.[1][2][3] The deuterated form, this compound, should be handled with the same level of caution. The primary hazards and necessary precautions are summarized below.
| Hazard Type | Precautionary Measures |
| Skin Irritant | Wear appropriate chemical-resistant gloves and a fully buttoned lab coat. In case of contact, wash the affected area immediately with plenty of soap and water.[1][4] |
| Eye Irritant | Wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[1][4] |
| Inhalation Hazard | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][5] |
| Chemical Incompatibility | Store away from strong oxidizing agents, strong bases, finely powdered metals, strong reducing agents, acid anhydrides, and acid chlorides.[6] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[7][8] As a halogenated organic compound, it requires specific disposal procedures. The presence of deuterium does not typically alter the disposal pathway, as the primary concern is the chemical's hazardous nature.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: this compound must be treated as hazardous chemical waste.
-
Segregate as Halogenated Waste: This compound must be collected in a designated "Halogenated Organic Waste" container.[1][4][5] Do not mix with non-halogenated organic solvents or other waste streams.[1][4] Cross-contamination can lead to dangerous reactions and significantly increase disposal costs.
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a clean, compatible, and properly sealed container for waste collection. Polyethylene containers are often suitable. The container must have a threaded cap to ensure it is vapor-tight and spill-proof.[1]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[1][9] Do not use abbreviations or chemical formulas. The label should also indicate the associated hazards (e.g., "Irritant," "Toxic").
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[1][4] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation and under the control of the operator.[7][8]
Step 3: Waste Storage
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent spills from spreading.
-
Safe Location: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1][10]
-
Accumulation Limits: Be aware of the volume and time limits for hazardous waste accumulation in an SAA as stipulated by EPA regulations and your institution's policies.[7][8]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (typically around 75-80% capacity), contact your institution's EHS or equivalent department to arrange for a pickup.[4]
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Professional Disposal: The waste will be collected by a licensed hazardous waste contractor for transport to an approved waste disposal plant for proper treatment, which may include high-temperature incineration.[1][11]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and waste management guidelines.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Auckland Microfab [microfab.auckland.ac.nz]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. otago.ac.nz [otago.ac.nz]
Essential Safety and Logistics for Handling 6-Chloro-1-hexanol-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 6-Chloro-1-hexanol-d6. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and GHS Classification
This compound is the deuterated form of 6-Chloro-1-hexanol. While specific safety data for the deuterated compound is limited, the primary hazards are expected to be similar to its non-deuterated counterpart. Based on available Safety Data Sheets (SDS) for 6-Chloro-1-hexanol, the compound is classified as follows:
-
Acute Toxicity, Dermal: Category 4[1]
-
Acute Toxicity, Inhalation: Category 4[1]
-
Specific target organ toxicity (single exposure), Respiratory system: Category 3[3]
Hazard Statements:
-
H312: Harmful in contact with skin.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US).[1] |
| Face Shield | Recommended in addition to goggles where splashing is a risk. | |
| Skin Protection | Protective Gloves | Chemically resistant (e.g., nitrile rubber), inspected before use. |
| Lab Coat | Fire/flame resistant and impervious clothing.[1] | |
| Closed-toe Shoes | ||
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][5] A full-face respirator may be necessary under these conditions.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to this protocol is critical for the safe handling of this compound.
-
Preparation and Inspection:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify the availability and functionality of an eyewash station and safety shower in the immediate vicinity.[5]
-
Inspect all PPE for integrity before donning.
-
-
Donning PPE:
-
Don a lab coat, followed by safety goggles and any additional face protection.
-
Don the appropriate chemically resistant gloves.
-
-
Chemical Handling:
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]
-
Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Clean the work area and any potentially contaminated equipment.
-
Properly doff and dispose of or decontaminate PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused/Surplus this compound | * Dispose of as hazardous waste.[5] * Do not dispose of down the drain. * Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines. * Dispose of contents/container to an approved waste disposal plant.[2][4] |
| Contaminated Labware (e.g., pipette tips, vials) | * Rinse with a suitable solvent (e.g., ethanol, acetone) in a designated waste container. * Dispose of the rinsed labware according to institutional protocols for chemically contaminated sharps or solid waste. |
| Contaminated PPE (e.g., gloves) | * Dispose of as chemically contaminated solid waste in a designated, labeled container. |
| Spill Cleanup Materials | * Absorb spills with an inert material (e.g., vermiculite, sand).[5] * Collect the absorbed material into a suitable container for hazardous waste disposal.[5] |
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
